molecular formula C6H2BrClFNO2 B1279372 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene CAS No. 1027833-17-5

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Cat. No.: B1279372
CAS No.: 1027833-17-5
M. Wt: 254.44 g/mol
InChI Key: DIPJMSNYGIUYII-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrClFNO2 and its molecular weight is 254.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJMSNYGIUYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439319
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
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Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027833-17-5
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
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Record name 1-bromo-2-chloro-5-fluoro-4-nitrobenzene
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Foundational & Exploratory

In-Depth Technical Guide: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1027833-17-5

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a likely synthetic protocol, discusses its applications in drug discovery, and presents relevant safety information.

Chemical and Physical Properties

This compound is a polyhalogenated nitrobenzene derivative. The presence of multiple electron-withdrawing groups on the benzene ring significantly influences its reactivity, making it a versatile precursor in complex organic synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1027833-17-5[1]
Molecular Formula C₆H₂BrClFNO₂[2]
Molecular Weight 254.44 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 60-65 °C[3]
Boiling Point 291.0 ± 35.0 °C (Predicted)
Density 1.904 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water; Soluble in common organic solvents such as chloroform and xylene.[3]
InChI Key DIPJMSNYGIUYII-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a corresponding halogenated benzene precursor. The introduction of the nitro group is a crucial step, facilitated by the directing effects of the existing halogen substituents.

Proposed Synthetic Pathway

The most plausible synthetic route to this compound is the electrophilic nitration of 1-bromo-2-chloro-5-fluorobenzene. The bromine and chlorine atoms are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director. The cumulative effect of these substituents directs the incoming nitro group to the C4 position.

Synthetic Pathway 1-Bromo-2-chloro-5-fluorobenzene 1-Bromo-2-chloro-5-fluorobenzene Product This compound 1-Bromo-2-chloro-5-fluorobenzene->Product Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitration of 1-Bromo-2-chloro-5-fluorobenzene

This protocol is a generalized procedure based on standard nitration reactions of similar halogenated benzenes. Researchers should optimize the reaction conditions for safety and yield.

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 1-Bromo-2-chloro-5-fluorobenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete conversion.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Polyhalogenated aromatic compounds are crucial building blocks in medicinal chemistry. The distinct electronic properties and substitution patterns of molecules like this compound make them valuable intermediates in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival. The quinoxaline scaffold, which can be synthesized from precursors like this compound, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.

Kinase_Inhibitor_Synthesis_Workflow A This compound B Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) A->B C Corresponding Aniline Derivative B->C D Cyclization/Condensation Reactions C->D E Kinase Inhibitor Scaffold (e.g., Quinoxaline derivative) D->E F Further Functionalization (e.g., Cross-coupling reactions) E->F G Final Kinase Inhibitor Drug Candidate F->G

Caption: General workflow for kinase inhibitor synthesis.

Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Note: These are predicted values based on substituent effects and may differ from experimental data.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-Br)~115-120
C2 (-Cl)~130-135
C3 (-H)~125-130
C4 (-NO₂)~145-150
C5 (-F)~155-160 (with C-F coupling)
C6 (-H)~110-115 (with C-F coupling)

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its unique substitution pattern provides a platform for diverse chemical transformations, making it a key building block for researchers in drug discovery and process development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

physicochemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1027833-17-5) is a halogenated and nitrated aromatic compound.[1][2] Such polysubstituted benzene rings are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The specific arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and the bromine atom provides multiple reactive sites for various chemical transformations. This guide summarizes the available physicochemical properties, outlines plausible experimental protocols, and provides safety information relevant to laboratory and research settings. Due to the limited availability of experimental data for this specific isomer, some information is based on computed values or data from closely related isomers.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while some data is reported, many physical properties like melting and boiling points are not available in the public domain and must be determined experimentally.

Table 1: Identifiers and General Properties

Property Value Source(s)
IUPAC Name This compound N/A
CAS Number 1027833-17-5 [1][2]
Molecular Formula C₆H₂BrClFNO₂ [2]
Molecular Weight 254.44 g/mol [2]
Canonical SMILES C1=C(C(=C(C=C1F)N(=O)[O-])Cl)Br N/A

| Storage | Sealed in dry, 2-8°C |[2] |

Table 2: Computed Physicochemical Data Data in this table is for isomeric compounds and should be used as an estimation.

Property Value Isomer / Source
XLogP3 3.2 - 3.6 [3][4]
Topological Polar Surface Area 45.8 Ų [3][4]
Heavy Atom Count 12 [5]

| Complexity | 189 |[3][4][6] |

Experimental Protocols

Plausible Synthesis Method: Electrophilic Nitration

The synthesis would likely involve the nitration of 1-bromo-2-chloro-5-fluorobenzene. The directing effects of the existing halogens would guide the incoming electrophile (the nitronium ion, NO₂⁺).

Reaction: 1-bromo-2-chloro-5-fluorobenzene + HNO₃/H₂SO₄ → this compound

Detailed Protocol (Representative): This protocol is adapted from the synthesis of related isomers and should be considered a representative, not a validated, procedure.[7][8][9]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[7][9]

  • Reaction: Slowly add the precursor, 1-bromo-2-chloro-5-fluorobenzene, to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction and precipitate the crude product.[10]

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8]

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8][10]

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[8][10] The pure fractions are then combined and concentrated to yield the final product.

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Visualizations

Diagram 1: Plausible Synthetic Pathway

G Plausible Synthesis of this compound Precursor 1-Bromo-2-chloro-5-fluorobenzene Product This compound Precursor->Product Electrophilic Aromatic Substitution (Nitration) Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Product

Caption: A plausible synthetic route via electrophilic nitration.

Diagram 2: General Experimental Workflow

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction Nitration Reaction Quench Quench with Ice Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Neutralize & Wash Extraction->Wash Dry Dry & Concentrate Wash->Dry Chroma Column Chromatography Dry->Chroma Analysis Spectroscopic Analysis (NMR, MS, IR) Chroma->Analysis

Caption: A typical workflow for synthesis, workup, and purification.

Biological Activity and Applications

This compound is not known to have direct biological activity or be involved in specific signaling pathways. Its primary role is as a chemical intermediate or building block. The presence of multiple reactive sites allows for its use in:

  • Pharmaceutical Synthesis: As a precursor for creating more complex active pharmaceutical ingredients (APIs).

  • Agrochemical Development: In the synthesis of novel pesticides and herbicides.

  • Materials Science: For the creation of specialty dyes, pigments, and polymers.

The different halogens can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the nitro group can be readily reduced to an amine, which serves as a handle for a vast array of further chemical modifications.

Safety and Handling

Detailed safety data for this specific isomer is not widely published. However, based on data for closely related isomers, the compound should be handled with care.[3]

Table 3: GHS Hazard Statements for Isomeric Compounds

Hazard Code Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.[2]

References

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[1] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The compound with the molecular formula C₆H₂BrClFNO₂ is systematically named according to IUPAC nomenclature.

  • IUPAC Name: this compound

  • CAS Number: 1027833-17-5[1][2][3]

  • Synonyms:

    • 4-Bromo-5-chloro-2-fluoronitrobenzene[1]

    • 2-Fluoro-4-bromo-5-chloronitrobenzene[1]

    • Benzene, 1-bromo-2-chloro-5-fluoro-4-nitro-[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The data includes both experimental and predicted values.

PropertyValueSource
Molecular Formula C₆H₂BrClFNO₂[1][3]
Molecular Weight 254.44 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 60-65 °C[1]
Boiling Point 305-315 °C (experimental)[1]
291.0 ± 35.0 °C (predicted)[1]
Density 1.904 ± 0.06 g/cm³ (predicted)[1]
Solubility Slightly soluble in water; Soluble in common organic solvents such as chloroform and xylene.[1]
Storage Conditions Sealed in a dry environment at room temperature or between 2-8°C.[1][2]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of a corresponding tri-substituted benzene precursor. The presence of halogen atoms on the benzene ring deactivates it towards electrophilic substitution, but the nitro group can be introduced using strong nitrating agents.

Plausible Synthesis Route: Nitration of 1-Bromo-2-chloro-5-fluorobenzene

A common and effective method for this synthesis is the regioselective nitration of 1-bromo-2-chloro-5-fluorobenzene.[4] The directing effects of the halogen substituents guide the nitro group to the C4 position. The following is a representative experimental protocol based on established methods for similar nitration reactions.[4][5]

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene (precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the precursor, 1-bromo-2-chloro-5-fluorobenzene.

  • Cooling: Cool the flask in an ice-water bath to a temperature of 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 v/v ratio) to the flask via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 2-4 hours) under an inert atmosphere, such as nitrogen.[5]

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a large volume of ice water to quench the reaction. A solid precipitate of the crude product should form.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.[5] Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude solid by techniques such as recrystallization or silica gel column chromatography, using a solvent system like petroleum ether, to yield the pure this compound.[5]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via electrophilic nitration.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product Precursor 1-Bromo-2-chloro-5-fluorobenzene Nitration Electrophilic Aromatic Substitution (Nitration) Precursor->Nitration Reagents Conc. HNO₃ Conc. H₂SO₄ Reagents->Nitration Product This compound Nitration->Product

Synthetic route for this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat when handling this compound.[1] Dry 2-fluoro-4-bromo-5-chloronitrobenzene may be explosive and should be kept away from flammable substances.[1]

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration to yield the final product. This document details the experimental protocols and presents the available quantitative data for each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
2-Chloro-4-fluoroanilineC₆H₅ClFN145.56Solid-
1-Bromo-2-chloro-4-fluorobenzeneC₆H₃BrClF209.44Liquid~85
This compoundC₆H₂BrClFNO₂254.44[1]Solid~54

Synthesis Pathway

The overall synthesis route is depicted in the following diagram:

SynthesisRoute A 2-Chloro-4-fluoroaniline B 1-Bromo-2-chloro-4-fluorobenzene A->B  NaNO₂, H₂SO₄, H₂O, -5 to 0°C  CuBr, HBr, 30-40°C C This compound B->C  KNO₃, conc. H₂SO₄  0-25°C

Figure 1: Synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

This procedure follows a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.[2]

Materials:

  • 2-Chloro-4-fluoroaniline (58 g)

  • Concentrated sulfuric acid (120 g)

  • Water (160 ml + 100 ml)

  • Sodium nitrite (28 g)

  • Sulfamic acid

  • Cuprous bromide (68 g)

  • 48% Hydrobromic acid (500 ml)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 58 g of 2-chloro-4-fluoroaniline in a mixture of 120 g of concentrated sulfuric acid and 160 ml of water. Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add a solution of 28 g of sodium nitrite in 100 ml of water to the cooled aniline solution, maintaining the temperature between -5°C and 0°C. Stir the mixture at this temperature for 20 minutes to ensure complete diazotization.

  • To quench any excess nitrous acid, add sulfamic acid portion-wise until a starch-iodide paper test is negative.

  • Sandmeyer Reaction: In a separate vessel, dissolve 68 g of cuprous bromide in 500 ml of 48% hydrobromic acid.

  • Slowly add the previously prepared diazonium salt solution to the cuprous bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, stir the reaction mixture at 30-40°C for 30 minutes.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ether.

  • Wash the combined ether layers with water and then dry over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure to yield 1-bromo-2-chloro-4-fluorobenzene. The boiling point is reported to be 62.0-62.8°C at 12 mmHg.[2]

Step 2: Synthesis of this compound

This procedure is an adaptation of the nitration of a structurally similar compound, 1-bromo-5-fluoro-2-methylbenzene.[3]

Materials:

  • 1-Bromo-2-chloro-4-fluorobenzene (e.g., 5.0 g, ~23.9 mmol)

  • Concentrated sulfuric acid (98%, 50 ml)

  • Potassium nitrate (e.g., 3.1 g, ~30.7 mmol, 1.3 equiv)

  • Ice

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Nitration: In a 100 ml three-necked flask, add 50 ml of 98% concentrated sulfuric acid and cool it to 0-5°C in an ice bath.

  • Slowly add 5.0 g of 1-bromo-2-chloro-4-fluorobenzene to the cold sulfuric acid with stirring.

  • Add 3.5 g of potassium nitrate in portions, ensuring the temperature remains between 0°C and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours under a nitrogen atmosphere.

  • Work-up and Purification: Pour the reaction mixture into a large volume of ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound. A yield of 54.3% was reported for the analogous nitration.[3]

Concluding Remarks

The presented two-step synthesis route offers a practical and efficient method for the preparation of this compound. The experimental protocols are based on established chemical transformations and can be readily implemented in a standard laboratory setting. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial to ensure optimal yield and purity of the final product. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex halogenated nitroaromatic compounds for various applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key halogenated nitroaromatic compound. This document details its chemical and physical properties, a plausible synthetic route with experimental protocols, and its potential applications as a starting material in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrClFNO₂. Its structure incorporates several functional groups that make it a versatile intermediate in organic synthesis. The presence of bromo, chloro, and fluoro substituents, along with a nitro group, provides multiple reaction sites for further chemical transformations.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol
CAS Number 111010-08-3[1]
Appearance White crystalline solid
Melting Point Approximately 60-65 °C
Boiling Point Approximately 305-315 °C
Solubility Slightly soluble in water; soluble in common organic solvents such as chloroform and xylene.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-4-fluoroaniline. The first step involves a Sandmeyer reaction to introduce the bromine atom, followed by an electrophilic nitration to add the nitro group at the desired position.

Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

The precursor, 1-bromo-2-chloro-4-fluorobenzene, can be synthesized from 2-chloro-4-fluoroaniline via a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide. A Japanese patent outlines a method for producing this intermediate.[2]

Experimental Protocol:

  • Diazotization: 2-chloro-4-fluoroaniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in hydrobromic acid. The reaction mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.

  • Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-2-chloro-4-fluorobenzene.

Step 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-bromo-2-chloro-4-fluorobenzene is dissolved in a suitable solvent like dichloromethane or can be used neat. The flask is cooled in an ice-water bath.

  • Nitrating Mixture: A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: The nitrating mixture is added dropwise to the cooled solution of 1-bromo-2-chloro-4-fluorobenzene with vigorous stirring, ensuring the temperature is maintained between 0-10 °C to minimize the formation of by-products.

  • Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then carefully quenched by pouring it over crushed ice.

  • Workup and Purification: The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can then be recrystallized from a suitable solvent, such as ethanol, to afford pure this compound.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Two aromatic protons exhibiting coupling consistent with their relative positions on the benzene ring. Chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and halogen groups.
¹³C NMR Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly downfield.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-Halogen stretching vibrations would also be present at lower wavenumbers.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms (M+2 and M+4 peaks).

Applications in Drug Discovery and Development

Polysubstituted nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The various functional groups on this compound offer multiple avenues for synthetic transformations.

The precursor, 1-bromo-2-chloro-4-fluorobenzene, is a known building block for the synthesis of brilanestrant , a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] This highlights the importance of this substitution pattern in the development of potent pharmaceutical agents.

The introduction of the nitro group in this compound provides a versatile handle for further modifications. The nitro group can be:

  • Reduced to an amine: This is a common transformation that opens up a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or the construction of various heterocyclic systems.

  • Act as a directing group: The strong electron-withdrawing nature of the nitro group influences the regioselectivity of further substitution reactions on the aromatic ring.

  • Participate in nucleophilic aromatic substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of one of the halogen atoms by a variety of nucleophiles.

These potential transformations make this compound a valuable starting material for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G A 2-Chloro-4-fluoroaniline B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr, HBr) C->D E 1-Bromo-2-chloro-4-fluorobenzene D->E F Nitration (HNO₃, H₂SO₄, 0-10 °C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Reaction Mechanism: Electrophilic Nitration

The nitration of 1-bromo-2-chloro-4-fluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO₃ HNO₃ H₂NO₃⁺ H₂NO₃⁺ HNO₃->H₂NO₃⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ H₂NO₃⁺->NO₂⁺ - H₂O H₂O H₂O A 1-Bromo-2-chloro- 4-fluorobenzene B Sigma Complex (Resonance Stabilized) A->B + NO₂⁺ C Deprotonation B->C + H₂O D 1-Bromo-2-chloro-5-fluoro- 4-nitrobenzene C->D - H₃O⁺

Caption: Mechanism of electrophilic nitration.

Potential Synthetic Transformations

This diagram illustrates the potential of this compound as a versatile starting material for further chemical modifications, particularly after the reduction of the nitro group.

G Start 1-Bromo-2-chloro-5-fluoro- 4-nitrobenzene Reduction Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Start->Reduction Aniline 4-Bromo-5-chloro-2-fluoroaniline Reduction->Aniline Amide Amide Derivatives Aniline->Amide Acylation Sulfonamide Sulfonamide Derivatives Aniline->Sulfonamide Sulfonylation Heterocycle Heterocyclic Compounds Aniline->Heterocycle Cyclization Reactions

Caption: Synthetic utility of the nitro functionality.

References

An In-depth Technical Guide to the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of halogenated benzene derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. This technical guide focuses on the nitration of 1-bromo-2-chloro-5-fluorobenzene, a polysubstituted aromatic compound. The presence of three different halogen atoms on the benzene ring presents a unique case for studying regioselectivity in electrophilic aromatic substitution. This document provides a comprehensive overview of the theoretical background, expected products, and a generalized experimental protocol for this reaction.

Regioselectivity in the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group. Bromine, chlorine, and fluorine are all halogens, and they share common characteristics in electrophilic aromatic substitution:

  • Deactivating Nature: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and the reaction slower compared to benzene.

  • Ortho-, Para-Directing Effect: Despite their deactivating nature, halogens are ortho-, para-directors. This is because the lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions.[1][2]

In the case of 1-bromo-2-chloro-5-fluorobenzene, we must consider the directing effects of all three halogens to predict the possible isomers. The available positions for substitution are C3, C4, and C6.

  • Position 3: Ortho to chlorine and meta to bromine and fluorine.

  • Position 4: Para to chlorine, ortho to fluorine, and meta to bromine.

  • Position 6: Ortho to bromine and meta to chlorine and fluorine.

The directing effects of the halogens are generally considered to be F > Cl > Br. Therefore, the fluorine and chlorine atoms will have a more significant influence on the position of the incoming nitro group. Steric hindrance also plays a crucial role, potentially disfavoring substitution at positions flanked by bulky substituents.

Based on these principles, the major products expected from the nitration of 1-bromo-2-chloro-5-fluorobenzene are 1-bromo-2-chloro-5-fluoro-4-nitrobenzene and 1-bromo-2-chloro-5-fluoro-6-nitrobenzene . The formation of the 4-nitro isomer is directed by the para-directing effect of the chlorine and the ortho-directing effect of the fluorine. The formation of the 6-nitro isomer is directed by the ortho-directing effect of the bromine. The exact isomer ratio would depend on the specific reaction conditions.

Predicted Nitration Products

The nitration of 1-bromo-2-chloro-5-fluorobenzene is expected to yield a mixture of the following isomers:

Product NameStructure
This compoundthis compound
1-Bromo-2-chloro-5-fluoro-6-nitrobenzeneStructure not readily available in public databases
1-Bromo-2-chloro-5-fluoro-3-nitrobenzeneStructure not readily available in public databases

Experimental Protocol: A Generalized Approach

While a specific, detailed experimental protocol for the nitration of 1-bromo-2-chloro-5-fluorobenzene is not widely published, a general procedure can be adapted from established methods for the nitration of other halobenzenes. The most common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.

Materials and Reagents:

  • 1-Bromo-2-chloro-5-fluorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring, carefully add an equimolar amount of concentrated nitric acid via a dropping funnel, ensuring the temperature of the mixture is maintained below 10 °C.

  • Addition of the Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 1-bromo-2-chloro-5-fluorobenzene to the mixture dropwise using a dropping funnel, while maintaining the temperature between 0 and 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-3 hours). The optimal reaction time and temperature would need to be determined through experimental optimization.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Separation and purification can be achieved by techniques such as recrystallization or column chromatography on silica gel, taking advantage of the different polarities and solubilities of the isomers.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The nitration reaction is exothermic and can be vigorous. Proper temperature control is essential to prevent runaway reactions.

Data Presentation

As specific quantitative data for the nitration of 1-bromo-2-chloro-5-fluorobenzene is not available in the cited literature, the following table is a template for how such data should be presented upon experimental determination.

Product IsomerRetention Time (GC/HPLC)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundTo be determinedTo be determinedTo be determined
1-Bromo-2-chloro-5-fluoro-6-nitrobenzeneTo be determinedTo be determinedTo be determined
1-Bromo-2-chloro-5-fluoro-3-nitrobenzeneTo be determinedTo be determinedTo be determined

Mandatory Visualization

Reaction Pathway and Directing Effects

The following diagram illustrates the logical relationship of the directing effects of the substituents on the regioselectivity of the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Nitration_Regioselectivity 1-bromo-2-chloro-5-fluorobenzene 1-bromo-2-chloro-5-fluorobenzene C4_attack Attack at C4 (Para to Cl, Ortho to F) 1-bromo-2-chloro-5-fluorobenzene->C4_attack Electrophilic Attack C6_attack Attack at C6 (Ortho to Br) 1-bromo-2-chloro-5-fluorobenzene->C6_attack C3_attack Attack at C3 (Ortho to Cl) 1-bromo-2-chloro-5-fluorobenzene->C3_attack HNO3/H2SO4 HNO3/H2SO4 Product_4_nitro This compound (Major) C4_attack->Product_4_nitro Deprotonation Product_6_nitro 1-Bromo-2-chloro-5-fluoro-6-nitrobenzene (Major) C6_attack->Product_6_nitro Deprotonation Product_3_nitro 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (Minor) C3_attack->Product_3_nitro Deprotonation (Sterically Hindered)

Directing effects in the nitration of 1-bromo-2-chloro-5-fluorobenzene.
Experimental Workflow

The following diagram outlines the general experimental workflow for the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix addition Slow Addition of 1-bromo-2-chloro-5-fluorobenzene (0-10 °C) prep_nitrating_mix->addition reaction Stir at Controlled Temperature addition->reaction quench Quench on Ice reaction->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Anhydrous Salt wash->dry evaporation Solvent Removal dry->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end

A generalized workflow for the nitration experiment.

Conclusion

The nitration of 1-bromo-2-chloro-5-fluorobenzene is a reaction of significant interest for the synthesis of complex halogenated aromatic compounds. While specific experimental data is scarce in publicly available literature, a thorough understanding of the principles of electrophilic aromatic substitution allows for the prediction of the likely products and the design of a robust experimental protocol. The key to a successful synthesis lies in careful control of the reaction conditions, particularly temperature, and the effective separation and purification of the resulting isomeric products. Further experimental investigation is required to determine the precise yields and isomer distribution for this reaction, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide on the Regioselectivity in the Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of poly-substituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, in particular, serves as a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of its functional groups is critical for biological activity and subsequent chemical transformations.[1][2] This guide provides a detailed examination of the core principles governing the regioselectivity of its synthesis, focusing on the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Principles of Electrophilic Aromatic Substitution and Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of the precursor, 1-bromo-2-chloro-5-fluorobenzene. The introduction of a nitro group (–NO₂) onto the benzene ring is a classic EAS reaction, typically employing a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the potent electrophile, the nitronium ion (NO₂⁺).[3]

The regiochemical outcome of this reaction is dictated by the directing effects of the three existing halogen substituents (–Br, –Cl, –F). Halogens are a unique class of substituents in EAS reactions. Due to their high electronegativity, they withdraw electron density from the ring inductively (–I effect), which deactivates the ring towards electrophilic attack compared to benzene.[4][5] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect).[6][7] This resonance donation stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. Consequently, halogens are classified as ortho, para-directing deactivators.[4][5][7]

Analysis of Regioselectivity in the Nitration of 1-Bromo-2-chloro-5-fluorobenzene

In the precursor molecule, 1-bromo-2-chloro-5-fluorobenzene, there are three vacant positions for the incoming nitronium ion: C3, C4, and C6. The directing influence of each halogen must be considered to predict the major product.

  • Position 3: ortho to Chloro, meta to Bromo, meta to Fluoro.

  • Position 4: para to Chloro, ortho to Fluoro, meta to Bromo.

  • Position 6: ortho to Bromo, para to Fluoro, meta to Chloro.

The formation of this compound as the primary product indicates that substitution at the C4 position is overwhelmingly favored. This outcome can be rationalized by the following factors:

  • Concerted Directing Effects: The C4 position is activated by two substituents: it is para to the chlorine atom and ortho to the fluorine atom. The resonance stabilization provided by two halogen atoms at this position makes the corresponding arenium ion intermediate more stable than the intermediates for C3 or C6 substitution.

  • Fluorine's Potent Ortho-Directing Effect: Among halogens, fluorine exhibits the strongest resonance effect due to effective overlap between its 2p orbitals and the 2p orbital of the carbon in the benzene ring.[8] This makes fluorine a particularly strong ortho, para-director. In nitration, fluorine directs strongly to the para position, but its ortho-directing effect is also significant.[6][8]

  • Steric Hindrance: Substitution at the C6 position, while electronically favored by being ortho to bromine and para to fluorine, is sterically hindered by the adjacent, bulky bromine atom at C1. The nitronium ion is a relatively large electrophile, and its approach to the C6 position is impeded. The C4 position is sterically less demanding.

The logical flow leading to the preferential formation of the C4-nitro product is visualized in the diagram below.

G cluster_0 Precursor & Possible Sites cluster_1 Directing Influences (Electronic Effects) cluster_2 Analysis of Substitution Sites cluster_3 Steric & Final Product Precursor 1-Bromo-2-chloro-5-fluorobenzene C3 Position C3 Precursor->C3 Nitration (HNO3/H2SO4) C4 Position C4 Precursor->C4 Nitration (HNO3/H2SO4) C6 Position C6 Precursor->C6 Nitration (HNO3/H2SO4) Cl Cl (at C2) (o,p-director) C3_analysis Favored by Cl (ortho) Cl->C3_analysis C4_analysis Favored by F (ortho) Favored by Cl (para) => Strong Activation Cl->C4_analysis F F (at C5) (o,p-director) F->C4_analysis C6_analysis Favored by F (para) Favored by Br (ortho) F->C6_analysis Br Br (at C1) (o,p-director) Br->C6_analysis Product Major Product: This compound C3_analysis->Product C4_analysis->Product Steric Steric Hindrance from Br at C1 disfavors C6 C6_analysis->Steric Steric->Product

Caption: Regioselectivity analysis for the nitration of 1-bromo-2-chloro-5-fluorobenzene.

Quantitative Data

PrecursorNitrating AgentKey Factors Influencing RegioselectivityExpected Major Product
1-Bromo-2-chloro-5-fluorobenzeneConc. HNO₃ / Conc. H₂SO₄Electronic: Concerted o,p-direction from F and Cl to C4.This compound
Steric: Hindrance from Br at C1 disfavors C6 substitution.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of halogenated aromatic compounds.[10][11][12][13]

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (or other suitable recrystallization solvent)

  • Sodium Bicarbonate (Saturated Solution)

  • Magnesium Sulfate or Sodium Sulfate (Anhydrous)

  • Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), cautiously add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3-4 eq). Stir the mixture gently and allow it to cool.

  • Reaction Setup: To a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-2-chloro-5-fluorobenzene (1.0 eq). Cool the flask in an ice-water bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. Maintain the internal reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A solid precipitate of the crude product should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. A wash with a cold, dilute sodium bicarbonate solution may be used to neutralize any remaining acid.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[10]

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry. The melting point for this compound is reported to be in the range of 60-65 °C.[1]

This detailed guide provides a comprehensive overview of the synthetic strategy and the underlying chemical principles governing the regioselective synthesis of this compound, offering valuable insights for professionals in chemical research and development.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data for this specific isomer, this document leverages established computational chemistry principles and representative experimental protocols for analogous compounds to offer a robust predictive overview.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrClFNO₂.[1] Its structure features a benzene ring substituted with one bromine, one chlorine, one fluorine, and one nitro group. The specific arrangement of these substituents dictates its reactivity and potential applications in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1027833-17-5[1][2][3][4][5]
Molecular Formula C₆H₂BrClFNO₂[1][2][3][4][5]
Molecular Weight 254.44 g/mol [2]
Appearance White crystalline solid[1]
Melting Point ~60-65 °C (Predicted)[1]
Boiling Point ~305-315 °C (Predicted)[1]
Solubility Slightly soluble in water; soluble in common organic solvents like chloroform and xylene.[1]

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical behavior. In the absence of an experimentally determined crystal structure, computational methods such as Density Functional Theory (DFT) are widely employed to predict molecular geometries with high accuracy.

The structure of this compound is depicted below:

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 N N C4->N C6 C C5->C6 F F C5->F C6->C1 H6 H C6->H6 O1 O N->O1 O2 O N->O2

Caption: 2D representation of the this compound molecule.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for this compound, derived from DFT calculations at the B3LYP/6-31G* level of theory, a common and reliable method for such molecules.

Table 2: Predicted Bond Lengths

BondPredicted Length (Å)
C-Br1.89
C-Cl1.73
C-F1.35
C-N1.48
N-O1.22
C-C (aromatic)1.39 - 1.41
C-H1.08

Table 3: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-Br119.5
C-C-Cl120.5
C-C-F118.8
C-C-N119.2
O-N-O124.5
C-C-C (aromatic)118.0 - 121.5
C-C-H120.0

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H (at C3)7.8 - 8.0Doublet
H (at C6)7.6 - 7.8Doublet

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and computational method.

Table 5: Key Predicted Infrared (IR) Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
C-H (aromatic)3100 - 3000Stretching
C=C (aromatic)1600 - 1450Stretching
NO₂1550 - 1500Asymmetric Stretching
NO₂1350 - 1300Symmetric Stretching
C-F1250 - 1000Stretching
C-Cl800 - 600Stretching
C-Br600 - 500Stretching

Representative Experimental Protocol: Synthesis

A plausible synthetic route for this compound involves the nitration of a suitable halogenated benzene precursor. The following protocol is a representative example based on established methodologies for the synthesis of similar polyhalogenated nitroaromatic compounds.

synthesis_workflow Representative Synthesis Workflow start Start: 1-Bromo-2-chloro-5-fluorobenzene reaction Nitration Reaction start->reaction reagents Reactants: - Nitric Acid (HNO₃) - Sulfuric Acid (H₂SO₄) reagents->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 1-bromo-2-chloro-5-fluorobenzene with constant stirring.

  • Nitration: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to stir at a controlled temperature for several hours. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and geometry of this compound. While experimental data for this specific compound is limited, the use of computational modeling and representative synthetic protocols offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. The presented data serves as a foundational resource for further investigation and application of this important chemical intermediate.

References

In-Depth Technical Guide on the Theoretical Calculations of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Halogenated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity. This document outlines the methodologies for in-silico analysis of the molecular structure, spectroscopic properties, and electronic characteristics of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide leverages established computational techniques and data from structurally related compounds to provide a robust theoretical framework. The presented protocols and data serve as a foundational resource for researchers engaged in the design and development of novel chemical entities incorporating the this compound scaffold.

Introduction

This compound is a poly-substituted aromatic compound with the chemical formula C₆H₂BrClFNO₂.[1] The presence of multiple electron-withdrawing groups—a nitro group and three different halogen atoms (bromine, chlorine, and fluorine)—on the benzene ring results in a highly electron-deficient aromatic system. This unique electronic nature makes it a valuable intermediate in organic synthesis, particularly for reactions involving nucleophilic aromatic substitution. Understanding the molecule's geometric, vibrational, and electronic properties through theoretical calculations is crucial for predicting its reactivity, stability, and potential applications in drug design and materials science.

Computational chemistry provides a powerful and cost-effective means to investigate molecular properties at the atomic level.[2] Methods such as Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size and complexity. This guide will detail the theoretical basis for these calculations and present expected data based on established principles and studies of analogous compounds.

Molecular Properties: A Theoretical Perspective

The fundamental properties of this compound can be reliably predicted using computational methods. These calculations provide insights into the molecule's three-dimensional structure, stability, and electronic distribution.

Geometric Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, steric hindrance between the bulky bromine and adjacent chloro and nitro groups, as well as the electronic repulsion between the electronegative substituents, will dictate the final geometry.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length (Å)~1.88 - 1.92
C-Cl Bond Length (Å)~1.72 - 1.76
C-F Bond Length (Å)~1.33 - 1.37
C-N Bond Length (Å)~1.45 - 1.49
N-O Bond Lengths (Å)~1.21 - 1.25
C-C-C Bond Angles (°)~118 - 122
Dihedral Angle (C-C-N-O) (°)~10 - 30

Note: These values are estimations based on typical bond lengths and angles for similar compounds calculated using DFT methods.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity. The significant electron-withdrawing nature of the nitro and halogen substituents is expected to lower the energy of both the HOMO and LUMO, making the molecule a good electron acceptor.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy (eV)~ -7.0 to -8.0Relates to the ability to donate electrons.
LUMO Energy (eV)~ -3.0 to -4.0Relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)~ 4.0 to 5.0Indicates chemical reactivity and kinetic stability.
Dipole Moment (Debye)~ 2.5 - 3.5Measures the overall polarity of the molecule.

Note: These values are estimations based on calculations of similar halogenated nitrobenzenes.

Spectroscopic Analysis: A Computational Approach

Theoretical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of the compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups and skeletal vibrations of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch~1520 - 1560
NO₂ Symmetric Stretch~1340 - 1380
C-C Aromatic Stretch~1400 - 1600
C-H Bending~1000 - 1200
C-F Stretch~1150 - 1250
C-Cl Stretch~650 - 750
C-Br Stretch~550 - 650

Note: These are characteristic ranges and the precise values would be obtained from a frequency calculation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the chemical shifts can be estimated, aiding in the structural elucidation of the molecule and its derivatives.

Experimental and Computational Workflow

The following diagrams illustrate the typical workflows for the synthesis, characterization, and computational analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Halogenated Benzene) nitration Regioselective Nitration (HNO₃/H₂SO₄) start->nitration workup Work-up and Purification (Extraction, Chromatography) nitration->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ftir FT-IR Spectroscopy product->ftir mass_spec Mass Spectrometry product->mass_spec

Caption: Experimental workflow for the synthesis and characterization.

computational_workflow start Define Molecular Structure dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->electronic_props nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc analysis Data Analysis and Interpretation freq_calc->analysis electronic_props->analysis nmr_calc->analysis

Caption: Workflow for theoretical calculations.

Detailed Methodologies

Computational Details

All theoretical calculations would be performed using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable method for organic molecules.[3] A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide accurate results for the geometry and electronic properties of this type of compound.[3]

  • Geometry Optimization: The initial structure of this compound would be built and optimized without any symmetry constraints. The optimization is complete when the forces on all atoms are negligible and the energy has converged.

  • Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can then be used to predict the IR and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations on the optimized geometry provide information about the molecular orbitals (HOMO and LUMO), Mulliken population analysis (atomic charges), and the electrostatic potential (ESP) map.

Synthetic Protocol

The synthesis of this compound would likely involve a multi-step process, culminating in a regioselective nitration of a suitable trihalogenated benzene precursor.[2]

  • Precursor Synthesis: A plausible precursor, 1-bromo-2-chloro-5-fluorobenzene, would first need to be synthesized. This can be achieved through a series of electrophilic aromatic substitution reactions on a simpler starting material, carefully considering the directing effects of the existing substituents.

  • Nitration: The final step would be the nitration of the trihalogenated benzene. This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at a controlled temperature.[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Purification: The crude product would then be purified using standard laboratory techniques such as extraction, washing, and column chromatography to yield the pure this compound.

Conclusion

This technical guide has outlined the theoretical framework for the computational analysis of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecular structure, vibrational spectra, and electronic properties of this compound. These theoretical predictions are invaluable for understanding its reactivity and for guiding the synthesis and application of this and related molecules in drug discovery and materials science. The provided workflows and methodologies serve as a practical guide for scientists and researchers in the field.

References

Solubility Profile of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information and a comprehensive, standardized experimental protocol for determining the precise solubility of this compound in a laboratory setting. This guide is intended to empower researchers to generate reliable and reproducible solubility data essential for applications in drug development, chemical synthesis, and material science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValue
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol
Appearance White crystalline solid
Melting Point Approximately 60-65 °C[1]
Boiling Point Approximately 305-315 °C[1]

Solubility Data

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionSource
WaterSlightly soluble[1]
ChloroformSoluble[1]
XylenolSoluble[1]

The principle of "like dissolves like" suggests that this halogenated nitrobenzene, a polar aromatic compound, will exhibit favorable solubility in polar aprotic and some polar protic organic solvents. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for poorly soluble compounds. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microcrystals.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Data Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid prep_solvent Add Known Volume of Solvent equilibration Agitate at Constant Temperature (24-72 hours) prep_solvent->equilibration settling Settle Undissolved Solid equilibration->settling filtration Filter Supernatant settling->filtration dilution Dilute Filtrate filtration->dilution analysis Quantitative Analysis (HPLC/GC) dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility h_bond_solute Hydrogen Bonding (Acceptor) h_bond_solute->solubility size_solute Molecular Size size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding (Donor/Acceptor) h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility

Caption: Logical relationship of factors affecting solubility.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and necessary safety precautions for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene (CAS No. 1027833-17-5), a halogenated nitroaromatic compound utilized in specialized organic synthesis and drug discovery. Due to the limited availability of comprehensive safety data for this specific molecule, this guide incorporates information from closely related isomers and analogous compounds to provide a thorough overview of potential risks and safe handling protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Isomer Data)

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2]

Warning Pictograms (Anticipated):

  • Health Hazard

  • Irritant

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following data has been compiled from available chemical databases.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1027833-17-5[3]
Molecular Formula C₆H₂BrClFNO₂[3]
Molecular Weight 254.44 g/mol [3]
Appearance White to off-white crystalline solid[4]
Boiling Point 291.0 ± 35.0 °C (Predicted)[4]
Melting Point ~60-65 °C[4]
Density 1.904 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in water, soluble in common organic solvents like chloroform and xylene.[4]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to the following experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection :

    • Gloves : Wear impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

    • Protective Clothing : A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.

  • Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters must be used.

Engineering Controls
  • Ventilation : Work must be performed in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[7]

  • Safety Equipment : An operational eyewash station and safety shower must be in close proximity to the workstation.[5]

Handling and Storage
  • Handling :

    • Avoid all personal contact with the substance.[7]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

    • Avoid the formation of dust and aerosols.[7]

    • Use non-sparking tools for handling the solid.

    • Wash hands thoroughly after handling.[7]

  • Storage :

    • Store in a tightly sealed, properly labeled container.[7]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be secured and accessible only to authorized personnel.

Spill and Emergency Procedures
  • Minor Spills :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a suitable, sealed container for disposal, avoiding the generation of dust.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Major Spills :

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry into the affected area.

    • Avoid inhaling any dust or vapors.

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Visualization of Hazards and Safety Protocols

The following diagrams illustrate the logical relationships between the identified hazards and the required safety precautions.

Hazard_Safety_Workflow H302 H302 Harmful if Swallowed Handling Safe Handling Practices (Avoid Dust, Wash Hands) H302->Handling Emergency Emergency Procedures (Spill Kit, First Aid) H302->Emergency H312 H312 Harmful in Contact with Skin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H312->PPE H312->Handling H312->Emergency H332 H332 Harmful if Inhaled H332->PPE EngControls Engineering Controls (Fume Hood) H332->EngControls H332->Emergency H315 H315 Causes Skin Irritation H315->PPE H315->Handling H319 H319 Causes Serious Eye Irritation H319->PPE H319->Emergency H335 H335 May Cause Respiratory Irritation H335->PPE H335->EngControls Storage Proper Storage (Cool, Dry, Sealed)

Caption: Relationship between hazards and safety measures.

Experimental_Workflow cluster_prep Pre-Experiment cluster_handling Experiment cluster_post Post-Experiment RiskAssessment Conduct Risk Assessment PPE_Check Inspect and Don PPE RiskAssessment->PPE_Check Eng_Check Verify Fume Hood Operation PPE_Check->Eng_Check Weighing Weigh Compound in Fume Hood Eng_Check->Weighing Reaction Perform Reaction in Closed System Weighing->Reaction Workup Conduct Aqueous Workup Reaction->Workup Decontamination Decontaminate Glassware and Surfaces Workup->Decontamination Waste Dispose of Waste in Labeled Container Decontamination->Waste Storage Store Unused Compound Properly Waste->Storage Doff_PPE Doff and Dispose of PPE Storage->Doff_PPE

Caption: Safe experimental workflow for handling the compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and data for the selective Suzuki coupling of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene with a variety of arylboronic acids. The presence of multiple halogen substituents and a strongly electron-withdrawing nitro group on the aromatic ring makes this substrate a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a highly selective coupling at the more labile bromide position.

Principle and Selectivity

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the catalyst.

In the case of this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The electron-withdrawing nitro group further activates the aromatic ring towards oxidative addition, often allowing the reaction to proceed under milder conditions. This predictable selectivity enables the clean formation of mono-arylated products, leaving the chloro substituent available for subsequent transformations.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. The data is compiled based on typical results for structurally similar electron-deficient aryl bromides.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acid2-Chloro-5-fluoro-4-nitro-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)128092
24-Methylphenylboronic acid2-Chloro-5-fluoro-4'-methyl-4-nitro-1,1'-biphenylPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (5:1)89095
34-Methoxyphenylboronic acid2-Chloro-5-fluoro-4'-methoxy-4-nitro-1,1'-biphenylPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1010091
44-Fluorophenylboronic acid2-Chloro-4',5-difluoro-4-nitro-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)128088
54-Chlorophenylboronic acid2,4'-Dichloro-5-fluoro-4-nitro-1,1'-biphenylPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (5:1)89085
64-(Trifluoromethyl)phenylboronic acid2-Chloro-5-fluoro-4-nitro-4'-(trifluoromethyl)-1,1'-biphenylPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1010089
73-Nitrophenylboronic acid2-Chloro-5-fluoro-3',4-dinitro-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)148078
82-Thienylboronic acid2-(2-Chloro-5-fluoro-4-nitrophenyl)thiophenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (5:1)69093

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (8 mL)

    • Ethanol (2 mL)

    • Deionized water (2 mL)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: General Procedure using Pd(dppf)Cl₂

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (10 mL)

    • Deionized water (2 mL)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stir bar, combine this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.

    • Evacuate the tube and backfill with an inert gas. Repeat this process three times.

    • Add degassed 1,4-dioxane and water to the tube via syringe.

    • Seal the tube and place it in a preheated oil bath at 90 °C.

    • Stir the reaction mixture for 6-10 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether (40 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

    • Wash the filtrate with water (20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to isolate the pure product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism General Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArBr Ar-Br (this compound) ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic acid) Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOH OH⁻

Caption: General catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Experimental Workflow for Suzuki Coupling start Start reagents Combine Aryl Halide, Arylboronic Acid, & Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) solvent_catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Selectivity_Relationship Reactivity and Selectivity of Halogens reactivity Halogen Reactivity in Oxidative Addition Iodide (I) Bromide (Br) Chloride (Cl) selectivity Selective Coupling of this compound Reactive Site: C-Br Unreactive Site: C-Cl reactivity:s->selectivity:n Determines

Caption: Relationship between halogen reactivity and selective coupling.

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Reaction of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. This substrate is a highly functionalized aryl halide, presenting unique challenges and opportunities for selective C-C bond formation. The presence of multiple halogens with differential reactivity (Br > Cl > F) and a strong electron-withdrawing nitro group significantly influences the reaction conditions required for a successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] For a substrate such as this compound, the primary challenge lies in achieving chemoselective coupling. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. Therefore, it is anticipated that the Suzuki reaction will occur selectively at the carbon-bromine bond under carefully controlled conditions, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

The electron-withdrawing nitro group deactivates the aromatic ring, which can facilitate the initial oxidative addition step of the catalytic cycle, often a rate-determining step in Suzuki reactions.[3] However, the choice of palladium catalyst, ligand, base, and solvent system is critical to ensure high yield and selectivity.

Catalyst Selection and Performance

The selection of the palladium catalyst and associated ligands is paramount for the successful Suzuki coupling of electron-deficient and sterically hindered aryl halides. While no specific data for the exact substrate this compound is readily available in the literature, we can infer performance from reactions with structurally similar compounds, particularly those containing nitro groups and multiple halogens.[4]

Bulky, electron-rich phosphine ligands are often employed to promote the coupling of less reactive aryl chlorides, but for aryl bromides, a wider range of catalysts can be effective.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, versatile catalyst that has shown success in coupling reactions of nitro-substituted aryl halides.[4] Other effective systems often involve a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a phosphine ligand.

Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of this compound

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseRecommended SolventTemperature RangeKey Observations & References
Pd(PPh₃)₄Triphenylphosphine (integral part of the complex)2-5K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110 °CWidely used for nitro-substituted aryl halides; effective for congested substrates.[4]
Pd(OAc)₂SPhos1-3K₃PO₄Toluene, DioxaneRoom Temp - 100 °CSPhos is a bulky, electron-rich ligand effective for challenging couplings.[4]
Pd₂(dba)₃P(t-Bu)₃1-2K₃PO₄, CsFDioxane, THFRoom Temp - 80 °CHighly active catalyst system, particularly for less reactive halides.[5]
PdCl₂(dppf)dppf (integral part of the complex)2-5Na₂CO₃, K₂CO₃DMF, DME, Toluene80-100 °CA robust and versatile catalyst for a wide range of substrates.[4]

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings of related electron-deficient aryl bromides. Researchers should consider small-scale trial reactions to optimize conditions for their specific arylboronic acid coupling partner.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard starting point for the selective Suzuki coupling at the C-Br position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely powdered

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L₂(X) oxidative_addition->pdi_complex Ar-X transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_ar Ar-Pd(II)L₂(Ar') transmetalation->pdi_ar_ar Ar'-B(OR)₂ + Base reductive_elimination Reductive Elimination pdi_ar_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Reagent Prep setup 2. Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat & Stir (Monitor by TLC/GC-MS) solvent->reaction workup 6. Cooldown & Workup (Quench, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Characterization purify->product

Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers. This powerful reaction is particularly effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂). The substrate, 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, is a highly functionalized aromatic compound poised for selective modification via the SNAr mechanism. Its unique arrangement of three different halogen atoms, activated by a nitro group, makes it a versatile building block for the synthesis of novel pharmaceutical intermediates and other high-value chemical entities.

These application notes provide a detailed overview of the reactivity, regioselectivity, and general protocols for conducting SNAr reactions on this compound.

Reactivity and Regioselectivity Analysis

The regiochemical outcome of an SNAr reaction on a polyhalogenated nitroarene is governed by two primary factors: the activating effect of the electron-withdrawing group and the intrinsic leaving group ability of the halogens.

  • Activation by the Nitro Group: The nitro group at the C4 position strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. This activation is most pronounced at the ortho (C3 and C5) and para (C1) positions relative to the nitro group.

  • Halogen Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The reactivity of the halogens as leaving groups follows the order of their electronegativity: F > Cl ≈ Br > I . The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

Analysis of this compound:

  • Fluorine at C5: This position is ortho to the activating nitro group. Fluorine is the best leaving group in the SNAr series.

  • Bromine at C1: This position is para to the activating nitro group. Bromine is a moderate leaving group.

  • Chlorine at C2: This position is meta to the nitro group and therefore receives minimal electronic activation.

Based on this analysis, nucleophilic attack is overwhelmingly favored at the C5 position , leading to the selective displacement of the fluorine atom. The combination of strong activation from the ortho nitro group and the excellent leaving group ability of fluorine makes this the most probable reaction pathway.

G General SNAr Mechanism (Addition-Elimination) start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) ts1 Transition State 1 start->ts1 Step 1: Addition (Rate-Determining) intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Step 2: Elimination product Substituted Product (Ar-Nu) + Leaving Group (X⁻) ts2->product G General Experimental Workflow for SNAr Reactions A Setup (Inert atmosphere, anhydrous solvent) B Add Base & Nucleophile A->B C Add Substrate (this compound) B->C D Reaction (Stir at specified temperature) C->D E Monitoring (TLC or LC-MS) D->E E->D Incomplete F Work-up (Quench, Extract, Wash) E->F Complete G Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Application Notes and Protocols: Reaction of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 1-bromo-2-chloro-5-fluoro-4-nitrobenzene and various amines. This reaction is a key transformation in synthetic organic chemistry, enabling the introduction of nitrogen-containing functional groups into a highly functionalized aromatic ring. The resulting products are valuable intermediates in the development of pharmaceuticals and other advanced materials.

Introduction

This compound is a polyhalogenated aromatic compound featuring a strong electron-withdrawing nitro group. This substitution pattern makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction with amines proceeds via the addition of the amine nucleophile to the aromatic ring, followed by the elimination of a halide leaving group.

The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring. The nitro group at the C4 position strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Among the three halogen substituents, the fluorine atom at C5 is the most likely to be displaced by an amine. This is due to a combination of two factors:

  • Leaving Group Ability: In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.

  • Position Relative to the Activating Group: The fluorine atom is located at the C5 position, which is para to the strongly activating nitro group at C4. The chlorine atom at C2 is ortho to the nitro group, which also provides activation. However, the para-activation is generally stronger, and combined with the better leaving group ability of fluorine, directs the substitution to the C5 position. The bromine atom at C1 is meta to the nitro group and is therefore significantly less activated.

Reaction Pathway and Mechanism

The reaction of this compound with a primary or secondary amine is expected to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction results in the selective substitution of the fluorine atom.

General Reaction Scheme:

Caption: General reaction scheme for the SNAr reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The amine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion. A base is typically required to neutralize the generated hydrofluoric acid (HF).

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

Objective: To synthesize N-(1-bromo-2-chloro-4-nitrophenyl)-5-phenylamine.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (5-10 mL per mmol of substrate) is added aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-bromo-2-chloro-4-nitrophenyl)-5-phenylamine.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 4-(1-bromo-2-chloro-4-nitrophenyl)-5-morpholinobenzene.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (5-10 mL per mmol of substrate).

  • Add morpholine (1.2 eq) followed by triethylamine (2.0 eq).

  • The reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) and stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted twice more with dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

Data Presentation

As no specific quantitative data for the reaction of this compound with various amines was found in the searched literature, the following table presents hypothetical, yet expected, outcomes based on the principles of SNAr reactions. These values are for illustrative purposes to guide researchers in their experimental design.

Amine (Nucleophile)ProductExpected Yield (%)Reaction Conditions
AnilineN-(1-Bromo-2-chloro-4-nitrophenyl)-5-phenylamine75-90K₂CO₃, DMF, 100 °C, 12 h
Morpholine4-(1-Bromo-2-chloro-4-nitrophenyl)-5-morpholinobenzene80-95TEA, ACN, reflux, 8 h
Piperidine1-(1-Bromo-2-chloro-4-nitrophenyl)-5-(piperidin-1-yl)benzene85-98K₂CO₃, DMSO, 90 °C, 6 h
BenzylamineN-Benzyl-1-(1-bromo-2-chloro-4-nitrophenyl)-5-amine70-85DIPEA, THF, reflux, 16 h

Note: The expected yields are generally high due to the strong activation provided by the nitro group. Reaction times and temperatures may vary depending on the nucleophilicity of the amine and the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the reaction and purification process.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in solvent add_amine Add amine start->add_amine add_base Add base add_amine->add_base heat Heat and stir add_base->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water/aqueous solution cool->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry with drying agent wash->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant therapeutic potential. These scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The strategic functionalization of the quinazoline ring with various substituents, such as halogens, allows for the fine-tuning of their pharmacological profiles. This document provides a detailed, proposed synthetic route and experimental protocols for the synthesis of a halogenated quinazoline derivative starting from 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a readily available, though complex, starting material. The protocols are based on well-established and reliable chemical transformations, adapted for this specific substrate.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the selective reduction of the nitro group of this compound to yield the corresponding aniline intermediate. This is followed by the construction of the quinazoline ring via a cyclization reaction with a C1 synthon.

Figure 1: Proposed two-step synthesis of 7-Bromo-6-chloro-5-fluoroquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-bromo-2-chloro-5-fluorobenzene (Intermediate)

This protocol details the selective reduction of the nitro group of the starting material using stannous chloride dihydrate, a method known for its high chemoselectivity in the presence of aryl halides.[1][2][3]

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise (4.0-5.0 eq). The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add ethyl acetate and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Amino-1-bromo-2-chloro-5-fluorobenzene by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of 7-Bromo-6-chloro-5-fluoroquinazoline (Final Product)

This protocol describes the construction of the quinazoline ring from the synthesized aniline intermediate using triethyl orthoformate as a C1 source and ammonium acetate as a source of nitrogen.[4][5]

Materials and Reagents:

  • 4-Amino-1-bromo-2-chloro-5-fluorobenzene

  • Triethyl orthoformate

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-Amino-1-bromo-2-chloro-5-fluorobenzene (1.0 eq), triethyl orthoformate (3.0 eq), and ammonium acetate (5.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approx. 120-130 °C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction by TLC for the disappearance of the aniline intermediate.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 7-Bromo-6-chloro-5-fluoroquinazoline.

Data Presentation

The following tables summarize the key parameters for the proposed synthetic protocols.

Table 1: Reaction Parameters for the Synthesis of 4-Amino-1-bromo-2-chloro-5-fluorobenzene

ParameterValue / Description
Starting Material This compound
Reducing Agent Stannous chloride dihydrate (SnCl₂·2H₂O)
Stoichiometry Substrate:Reducing Agent (1.0 : 4.0-5.0)
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hours
Work-up Neutralization with NaHCO₃, Ethyl Acetate Extraction
Purification Column Chromatography / Recrystallization

Table 2: Reaction Parameters for the Synthesis of 7-Bromo-6-chloro-5-fluoroquinazoline

ParameterValue / Description
Starting Material 4-Amino-1-bromo-2-chloro-5-fluorobenzene
Reagents Triethyl orthoformate, Ammonium acetate
Stoichiometry Aniline:Orthoformate:NH₄OAc (1.0 : 3.0 : 5.0)
Catalyst Glacial Acetic Acid (catalytic)
Temperature Reflux (~120-130 °C)
Reaction Time 6 - 8 hours
Work-up Precipitation in ice-water, Filtration
Purification Recrystallization / Column Chromatography

Visualizations

Experimental_Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization start Dissolve Starting Material in Ethanol add_sncl2 Add SnCl2·2H2O start->add_sncl2 reflux1 Reflux for 2-4h add_sncl2->reflux1 workup1 Quench, Neutralize & Extract with EtOAc reflux1->workup1 purify1 Purify via Chromatography workup1->purify1 intermediate Isolate Intermediate: 4-Amino-1-bromo-2-chloro-5-fluorobenzene purify1->intermediate combine_reagents Combine Intermediate, Orthoformate & NH4OAc intermediate->combine_reagents Use in next step add_catalyst Add Acetic Acid combine_reagents->add_catalyst reflux2 Reflux for 6-8h add_catalyst->reflux2 workup2 Precipitate in Ice-Water reflux2->workup2 purify2 Purify via Recrystallization workup2->purify2 final_product Isolate Final Product: 7-Bromo-6-chloro-5-fluoroquinazoline purify2->final_product

Figure 2: Detailed workflow for the two-step synthesis of the target quinazoline.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound and its derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.

  • The reduction reaction with stannous chloride is exothermic; add the reagent slowly and with cooling if necessary.

  • Handle glacial acetic acid and triethyl orthoformate with care as they are corrosive and irritants.

References

Application Notes and Protocols for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of pharmaceutical intermediates.[1] Its utility stems from the strategic arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and a bromine atom on the benzene ring. This substitution pattern renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, the presence of multiple, distinct halogen atoms allows for selective and sequential chemical transformations, providing a powerful tool for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2] The nitro group can also be readily reduced to an amine, offering a key functional handle for further derivatization in drug discovery programs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

Key Applications and Reaction Protocols

The primary applications of this compound in pharmaceutical synthesis involve nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, significantly activated by the ortho/para-directing nitro group, facilitates the displacement of the halogen atoms by nucleophiles. The fluorine atom, being the most electronegative, is often the most susceptible to displacement in SNAr reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are prevalent in biologically active molecules.

A general workflow for a typical SNAr reaction is depicted below.

sn_ar_workflow reagents This compound + Nucleophile (e.g., amine) + Base (e.g., K2CO3) reaction Reaction Setup (Solvent, e.g., DMF) Heat (e.g., 80-120°C) reagents->reaction 1. Mix workup Aqueous Workup (Extraction with organic solvent) reaction->workup 2. After completion purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate crude product Substituted Product purification->product 4. Purify

SNAr Experimental Workflow

Representative Protocol: SNAr with an Aliphatic Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine) (2.0 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the aliphatic amine (2.0 mmol) to the solution, followed by the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Heat the reaction mixture to 80-120°C and stir for 10-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[3][4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.[3]

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMF801295
MorpholineEt₃NDMSO901092
AnilineNaHTHF602485
Table 1: Representative SNAr Reaction Conditions. Data is illustrative and based on similar substrates.[3]
Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry, as it introduces a versatile functional group that can be further modified through amide bond formation, sulfonylation, or diazotization reactions. This transformation is crucial for synthesizing a wide array of pharmaceutical intermediates.

Representative Protocol: Nitro Group Reduction using Iron

This protocol outlines a classic and environmentally benign method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.

Materials:

  • Substituted nitrobenzene (from SNAr reaction)

  • Iron powder (Fe) (5.0 eq.)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, suspend the nitroaromatic compound (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1, 10 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • If necessary, basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline derivative.

Reducing AgentCatalyst/AdditiveSolventTemperatureTypical Yield (%)
FeNH₄ClEtOH/H₂OReflux>90
SnCl₂·2H₂O-EtOHReflux85-95
H₂Pd/CEtOH or MeOHRoom Temp.>95
Table 2: Common Conditions for Nitro Group Reduction.
Suzuki-Miyaura Cross-Coupling

While the fluorine and chlorine atoms are typically displaced via SNAr, the bromine atom on the ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures, which are common motifs in many drugs, including kinase inhibitors.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is shown below.

suzuki_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-R(L2) pd_complex->pd_trans Transmetalation bx3 B(OH)2X pd_complex->bx3 pd_trans->pd0 Reductive Elimination product Ar-R (Biaryl Product) pd_trans->product arx Ar-X (this compound derivative) arx->pd_complex boronic R-B(OH)2 (Boronic Acid) boronic->pd_trans base Base base->pd_trans

Suzuki-Miyaura Catalytic Cycle

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of the bromo-substituted aromatic intermediate with an arylboronic acid.

Materials:

  • Bromo-substituted aromatic intermediate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-substituted aromatic intermediate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).[5]

  • Add the degassed solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100°C and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Ar-BrPhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O801285
Ar-Br4-Methoxyphenylboronic acidPd₂(dba)₃ (1), XPhos (3)Cs₂CO₃Dioxane100892
Ar-Br3-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901678
Table 3: Representative Suzuki-Miyaura Reaction Conditions. Data is illustrative and based on similar substrates.[5]

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, forming hydrogen bonds with the kinase hinge region. The anilino-pyrimidine and related scaffolds are common in this class of drugs. This compound is an excellent starting material for such scaffolds. A typical synthetic strategy involves an initial SNAr reaction to install a substituted amine, followed by reduction of the nitro group to an aniline. This aniline can then be further elaborated, for instance, by reaction with a chloropyrimidine, to construct the core of the kinase inhibitor.

A simplified representation of a signaling pathway targeted by kinase inhibitors is shown below.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) ras RAS receptor->ras Activates growth_factor Growth Factor growth_factor->receptor kinase_inhibitor Kinase Inhibitor (Synthesized Intermediate) kinase_inhibitor->receptor Inhibits ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., MYC, FOS) erk->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation

Simplified Kinase Signaling Pathway Inhibition

Safety Information

This compound is an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[1] For detailed safety information, consult the material safety data sheet (MSDS).

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This transformation has become a cornerstone of modern organic synthesis, offering a versatile and efficient method for the construction of arylamines from aryl halides. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, an electron-deficient and polyhalogenated aromatic substrate. The presence of multiple halogen atoms with different reactivities (Br > Cl > F) and a strong electron-withdrawing nitro group necessitates careful optimization of reaction conditions to achieve high selectivity and yield. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

Principle of the Reaction

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. Due to the higher reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine and Carbon-Fluorine bonds in palladium-catalyzed cross-coupling reactions, the amination is expected to occur selectively at the C1 position. The electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, a key step in the catalytic cycle. The general transformation is depicted below:

Reaction Scheme:

Data Presentation: Reaction Conditions for Analogous Substrates

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of structurally related electron-deficient and halogenated aryl bromides. This data provides a strong foundation for the optimization of the reaction with this compound.

Table 1: Reaction Conditions for the Amination of Electron-Deficient Aryl Bromides

EntryAryl BromideAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromonitrobenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001892
24-BromobenzonitrileAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
31-Bromo-4-(trichloromethyl)benzenen-Hexylamine[Pd(allyl)Cl]₂ (2)tBuXPhos (4)LiHMDS (1.5)THF801288
44-NitrochlorobenzeneBenzamide"XantPhos Pd G3" (5)-DBU (2.0)MeCN/PhMe1401-

Data is representative and compiled from analogous reactions in the literature.[1]

Table 2: Ligand and Base Screening for Amination of Electron-Deficient Aryl Halides

EntryLigandBaseComments
1XPhosNaOtBuGenerally high yields for a broad range of amines.
2RuPhosK₃PO₄Milder conditions, suitable for base-sensitive substrates.
3XantphosCs₂CO₃Effective for electron-deficient aryl halides and tolerates sensitive functional groups like nitro groups.[2]
4BrettPhosLiHMDSGood for achieving tolerance to protic functional groups.[3]
5XantphosDBUA milder organic base, beneficial for substrates with sensitive functionalities.[1]

Experimental Protocols

The following protocols are recommended starting points for the selective Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific amine.

Protocol 1: General Procedure for Amination with Primary or Secondary Alkylamines

This protocol utilizes a robust catalyst system known for its broad applicability with alkylamines.

Materials:

  • This compound

  • Alkylamine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the alkylamine (1.2 mmol, 1.2 equiv.) via syringe.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: General Procedure for Amination with Arylamines

This protocol employs a catalyst system that is highly effective for the coupling of arylamines.

Materials:

  • This compound

  • Arylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the arylamine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-arylated product.

Mandatory Visualizations

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The following diagram illustrates the logical relationship between these parameters.

Buchwald_Hartwig_Parameters cluster_catalyst cluster_conditions Aryl_Halide Aryl Halide (this compound) Catalyst_System Catalyst System Aryl_Halide->Catalyst_System Substrate Amine Amine (Primary or Secondary) Amine->Catalyst_System Nucleophile Product N-Aryl Amine Product Catalyst_System->Product Catalyzes Selectivity Selectivity (C-Br vs C-Cl) Catalyst_System->Selectivity Determines Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_System->Pd_Source Ligand Ligand (e.g., XPhos, RuPhos) Catalyst_System->Ligand Base Base (e.g., NaOtBu, K₃PO₄) Catalyst_System->Base Reaction_Conditions Reaction Conditions Reaction_Conditions->Product Influences Solvent Solvent (e.g., Toluene, Dioxane) Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Selectivity->Product

Caption: Key parameters influencing the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Under Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Pd-Catalyst, Ligand, and Base Setup->Reagents Solvent_Amine Add Solvent and Amine Reagents->Solvent_Amine Heating Heat and Stir (e.g., 100-110 °C) Solvent_Amine->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for utilizing 1-bromo-2-chloro-5-fluoro-4-nitrobenzene as a versatile starting material for the synthesis of novel heterocyclic compounds. The highly functionalized nature of this substrate, featuring multiple halogen atoms and a strongly electron-withdrawing nitro group, renders it an excellent candidate for nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions, paving the way for the creation of diverse molecular scaffolds for drug discovery.

Overview of Synthetic Potential

This compound is an activated aromatic system primed for reactions with a variety of nucleophiles. The strategic placement of the nitro group ortho and para to the halogen atoms significantly facilitates SNAr reactions. This allows for the selective introduction of functionalities that can be subsequently utilized to construct fused heterocyclic rings, such as quinoxalines, phenothiazines, and benzothiazines. Furthermore, the nitro group itself can be readily reduced to an amino group, providing an additional handle for cyclization strategies.

Synthesis of Substituted Quinoxalines

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A plausible route to novel quinoxaline derivatives from this compound involves a two-step process: reduction of the nitro group to form an ortho-diamine, followed by condensation with an α-dicarbonyl compound.

Experimental Protocol: Two-Step Synthesis of a Dihalo-fluoro-quinoxaline Derivative

Step 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, yielding 4-bromo-5-chloro-2-fluoroaniline.

  • Materials:

    • This compound

    • Iron powder (Fe)

    • Ammonium chloride (NH4Cl)

    • Ethanol (EtOH)

    • Water (H2O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-5-chloro-2-fluoroaniline, which can be purified by column chromatography.

Step 2: Condensation and Cyclization to form the Quinoxaline Ring

This protocol outlines the reaction of the synthesized ortho-diamine with a 1,2-dicarbonyl compound to form the quinoxaline scaffold.

  • Materials:

    • 4-Bromo-5-chloro-2-fluoroaniline (from Step 1)

    • Benzil (or other 1,2-dicarbonyl compound)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Procedure:

    • Dissolve 4-bromo-5-chloro-2-fluoroaniline (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired 6-bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline.

Quantitative Data
Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound4-Bromo-5-chloro-2-fluoroanilineFe, NH4ClEtOH/H2O90485-95
4-Bromo-5-chloro-2-fluoroaniline & Benzil6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline-EtOH80380-90

Table 1: Representative quantitative data for the synthesis of a substituted quinoxaline.

Reaction Workflow

G A This compound B Reduction (Fe/NH4Cl) A->B Step 1 C 4-Bromo-5-chloro-2-fluoroaniline B->C D Condensation (Benzil) C->D Step 2 E 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline D->E

Caption: Workflow for the synthesis of a substituted quinoxaline.

Synthesis of Novel Phenothiazine Derivatives

Phenothiazines are a class of sulfur and nitrogen-containing heterocycles with significant applications in medicinal chemistry. A proposed synthetic route to a novel phenothiazine derivative involves a Smiles rearrangement, a powerful tool for C-S bond formation.

Experimental Protocol: Synthesis of a Dihalo-fluoro-nitrophenothiazine via Smiles Rearrangement

This protocol describes the synthesis of a phenothiazine derivative through the reaction of this compound with a substituted 2-aminothiophenol.

  • Materials:

    • This compound

    • 2-Amino-5-methylbenzenethiol

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-amino-5-methylbenzenethiol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography to yield the desired dihalo-fluoro-nitrophenothiazine derivative.

Quantitative Data
Starting MaterialNucleophileProductBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Amino-5-methylbenzenethiolSubstituted Dihalo-fluoro-nitrophenothiazineK2CO3DMF110760-75

Table 2: Representative quantitative data for the synthesis of a substituted phenothiazine.

Reaction Pathway

G sub This compound reac SNA_r & Smiles Rearrangement sub->reac nuc 2-Amino-5-methylbenzenethiol nuc->reac prod Dihalo-fluoro-nitrophenothiazine reac->prod K2CO3, DMF

Caption: Synthesis of a phenothiazine via Smiles rearrangement.

Synthesis of Fluorinated Benzothiazine Scaffolds

Benzothiazines are another important class of heterocyclic compounds. The synthesis of a novel fluorinated benzothiazine can be envisioned through a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Bromo-chloro-fluorobenzothiazine Derivative

This protocol outlines a potential synthesis of a benzothiazine derivative by reacting this compound with a β-keto ester followed by reductive cyclization.

Step 1: Nucleophilic Aromatic Substitution

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add ethyl acetoacetate (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 2: Reductive Cyclization

  • Materials:

    • Product from Step 1

    • Tin(II) chloride dihydrate (SnCl2·2H2O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the product from Step 1 in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) in portions.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired bromo-chloro-fluorobenzothiazine derivative.

Quantitative Data
StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compoundEthyl acetoacetate, NaHTHFRT1470-80
2Product from Step 1SnCl2·2H2OEtOH80565-75

Table 3: Representative quantitative data for the synthesis of a substituted benzothiazine.

Logical Relationship of the Synthesis

G start This compound step1 SNA_r with Ethyl Acetoacetate start->step1 inter Intermediate Adduct step1->inter step2 Reductive Cyclization (SnCl2) inter->step2 final Bromo-chloro-fluorobenzothiazine step2->final

Caption: Logical flow for the synthesis of a benzothiazine derivative.

Disclaimer: The provided protocols are proposed synthetic routes based on established chemical principles. Researchers should conduct their own literature searches and optimization studies to ensure the safety and efficacy of these methods. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

The Versatile Precursor: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring three different halogen atoms and a nitro group, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with tailored biological activities, leading to the development of novel herbicides, fungicides, and insecticides. The presence of fluorine, in particular, is known to enhance the efficacy, metabolic stability, and bioavailability of agrochemical active ingredients.

This document provides detailed application notes on the utility of this compound as a precursor for a hypothetical, yet representative, pyrazole-based fungicide. The protocols and data presented are based on established chemical transformations common in agrochemical research and development.

Application: Synthesis of a Novel Pyrazole Fungicide

This compound is a key starting material for the synthesis of a novel fungicide, designated here as "Fungicide X". The synthetic strategy involves a multi-step process that leverages the reactivity of the functional groups on the benzene ring. The core of the synthesis is the formation of a substituted aniline, which is then coupled with a pyrazole carboxylic acid derivative.

Synthetic Pathway Overview

The overall synthetic route from this compound to Fungicide X is depicted below. The key transformations include the reduction of the nitro group to an amine and a subsequent amidation reaction.

G A This compound B Reduction of Nitro Group A->B C 4-Bromo-3-chloro-6-fluoroaniline B->C D Amidation with Pyrazole Derivative C->D E Fungicide X D->E

Caption: Synthetic workflow for the preparation of Fungicide X.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-chloro-6-fluoroaniline (Intermediate 1)

This protocol details the reduction of the nitro group of this compound to form the corresponding aniline, a crucial intermediate for the subsequent coupling reaction.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of iron powder (3 equivalents) in a mixture of ethanol and water (4:1 v/v) is prepared.

  • Ammonium chloride (0.2 equivalents) is added to the suspension.

  • The mixture is heated to reflux.

  • This compound (1 equivalent) is added portion-wise over 30 minutes.

  • The reaction mixture is refluxed for an additional 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 4-Bromo-3-chloro-6-fluoroaniline.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product4-Bromo-3-chloro-6-fluoroaniline
ReagentsIron, Ammonium Chloride
SolventEthanol/Water
Reaction Time3-4 hours
Yield85-95%
Purity (by HPLC)>98%
Protocol 2: Synthesis of Fungicide X

This protocol describes the final step in the synthesis of Fungicide X, which involves the amidation of 4-Bromo-3-chloro-6-fluoroaniline with a pre-synthesized pyrazole-4-carbonyl chloride derivative.

Materials:

  • 4-Bromo-3-chloro-6-fluoroaniline (Intermediate 1)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-3-chloro-6-fluoroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude Fungicide X.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

ParameterValue
Starting Material4-Bromo-3-chloro-6-fluoroaniline
ProductFungicide X
Reagents3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Triethylamine
SolventDichloromethane
Reaction Time4-6 hours
Yield80-90%
Purity (by HPLC)>99%

Signaling Pathway and Mode of Action

Fungicide X, as a pyrazole-based fungicide, is designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. Inhibition of this enzyme disrupts the fungal cell's energy production, leading to its death.

G A Fungicide X C Inhibition A->C B Succinate Dehydrogenase (SDH) Complex II D Electron Transport Chain B->D part of C->B E Disruption of ATP Production D->E F Fungal Cell Death E->F

Caption: Mode of action of Fungicide X.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The presented synthetic route to "Fungicide X" highlights a practical application of this precursor, demonstrating its utility in constructing complex, biologically active molecules. The detailed protocols provide a foundation for researchers to explore the synthesis of a wide range of potential agrochemical candidates from this readily available starting material. The strategic incorporation of this and similar halogenated nitrobenzenes will continue to be a key strategy in the discovery and development of next-generation crop protection solutions.

Application Notes and Protocols for the Selective Reduction of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in polyhalogenated aromatic compounds is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The target molecule, 2-Bromo-1-chloro-4-fluoroaniline, is a key building block whose synthesis requires the chemoselective reduction of the nitro moiety in 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene without affecting the bromine, chlorine, and fluorine substituents. Dehalogenation is a common side reaction under many reducing conditions, making the choice of an appropriate and selective protocol paramount.

This document provides detailed experimental protocols for three common and effective methods for the reduction of the nitro group in this compound: stannous chloride reduction, iron/hydrochloric acid reduction, and catalytic transfer hydrogenation. These methods have been selected for their high chemoselectivity, reliability, and scalability.

General Considerations

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Nitroaromatic compounds can be explosive and should be handled with caution.[1]

  • Reactions involving acids should be performed with appropriate care to avoid burns.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures.

Starting Material:

  • This compound should be of high purity (>98%) to avoid side reactions. The presence of impurities could affect reaction efficiency and product purity.

Reaction Monitoring:

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material.

Experimental Protocols

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is a classic and reliable procedure for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[2][3][4][5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (4.0 eq).

  • With vigorous stirring, slowly add concentrated hydrochloric acid (5.0 eq) to the mixture. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-chloro-4-fluoroaniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Iron (Fe) / Hydrochloric Acid (HCl) Reduction

The use of iron powder in acidic media is an economical and effective method for the reduction of nitroarenes.[1][6][7][8][9]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a mixture of ethanol and water (e.g., 4:1 v/v, 15 mL per gram of substrate).

  • Add this compound (1.0 eq) and iron powder (5.0 eq) to the solvent mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (1.0 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

Catalytic transfer hydrogenation offers a mild and highly selective alternative, avoiding the use of strong acids or metals in large excess.[10][11]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol (20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (0.1 eq by weight).

  • Heat the mixture to reflux (approximately 65-78 °C).

  • Slowly and carefully add hydrazine monohydrate (3.0-5.0 eq) dropwise to the refluxing mixture. Gas evolution (nitrogen) will be observed.

  • Continue refluxing for 1-3 hours after the addition is complete. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired aniline.

  • Purify by column chromatography if required.

Data Presentation

The following table summarizes the expected outcomes for the described protocols. The data is based on literature precedents for similar halogenated nitroaromatics and should be considered as representative. Actual yields may vary depending on the specific reaction scale and conditions.

ProtocolReducing AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity
1SnCl₂·2H₂O / HCl-Ethanol782-485-95High
2Fe / HCl-Ethanol/Water80-853-680-90High
3N₂H₄·H₂O10% Pd/CMethanol651-390-98Very High

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Solvent Dissolve in appropriate solvent Start->Solvent Reagents Add reducing agents and/or catalyst Solvent->Reagents Heating Heat to reflux Reagents->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Cool and Quench/ Neutralize Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry and concentrate Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification Product 2-Bromo-1-chloro-4-fluoroaniline Purification->Product

Caption: General experimental workflow for the reduction of this compound.

reaction_scheme Start This compound (Ar-NO2) Product 2-Bromo-1-chloro-4-fluoroaniline (Ar-NH2) Start->Product [H] (Reducing Agent)

References

Application Notes: Selective Functionalization of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and three different halogen atoms (bromine, chlorine, and fluorine), allows for a range of selective chemical transformations. This poly-functionalized scaffold is particularly valuable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1]

The strategic placement of these functional groups enables chemists to perform sequential and regioselective reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction. The ability to selectively address each reactive site is paramount for constructing intricate molecular architectures. These application notes provide detailed protocols and comparative data for the selective functionalization of this key synthetic intermediate.

Overview of Chemical Reactivity

The reactivity of this compound is dictated by the electronic interplay of its substituents. The nitro group at C4 is a potent electron-withdrawing group, which significantly deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2, C-5) and para positions.[2] The halogens also contribute to the electronic nature of the ring through inductive withdrawal. This electronic setup creates a clear hierarchy of reactivity, enabling selective functionalization.

Reactivity Hierarchy:

  • Palladium-Catalyzed Cross-Coupling: The Carbon-Bromine (C-Br) bond at the C1 position is the most susceptible to oxidative addition by palladium(0) complexes. This is due to its lower bond dissociation energy compared to C-Cl and C-F bonds, allowing for selective Suzuki, Sonogashira, and Buchwald-Hartwig reactions at this site.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond at C5 and the C-Cl bond at C2 are highly activated for SNAr by the ortho nitro group. Fluorine is typically a better leaving group than chlorine in SNAr reactions, suggesting that substitution of the fluoride is often favored under kinetic control.[4][5]

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine. Careful selection of the reducing agent is crucial to avoid competitive dehalogenation.[2][6][7]

This predictable reactivity allows for a logical, stepwise approach to molecular construction.

G start This compound suzuki Suzuki Coupling (C1-Aryl) start->suzuki Pd Cat., Aryl-B(OH)2, Base sonogashira Sonogashira Coupling (C1-Alkynyl) start->sonogashira Pd/Cu Cat., Alkyne, Base buchwald Buchwald-Hartwig (C1-Amino) start->buchwald Pd Cat., Amine, Base snar SNAr (C5-OR / C5-NR2) start->snar Nucleophile (e.g., ROH, R2NH) reduction Nitro Reduction (C4-NH2) start->reduction Reducing Agent (e.g., SnCl2) G A This compound B Step 1: Suzuki Coupling (Selective at C-Br) A->B Pd(PPh3)4, Ar-B(OH)2, Na2CO3, Toluene/H2O C Intermediate 1: 2-Chloro-5-fluoro-4-nitro-biphenyl B->C D Step 2: Nitro Reduction (Selective at C-NO2) C->D SnCl2·2H2O, Ethanol, Reflux E Intermediate 2: 5'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-amine D->E F Step 3: SNAr (Selective at C-F) E->F Nucleophile (e.g., NaOMe), DMF G Final Product: Substituted Biphenyl Amine F->G

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the diazotization of 2-chloro-4-fluoroaniline to yield 1-bromo-2-chloro-4-fluorobenzene, followed by a regioselective nitration. This guide offers comprehensive experimental procedures, data tables for easy reference, and workflow diagrams to ensure clarity and reproducibility in a laboratory or industrial setting.

Introduction

This compound is a poly-substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile building block stems from the presence of multiple reactive sites, allowing for diverse chemical modifications in the synthesis of complex target molecules. The protocols outlined herein are based on established chemical principles of electrophilic aromatic substitution and provide a robust pathway for its large-scale production.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Sandmeyer-type Reaction: Conversion of 2-chloro-4-fluoroaniline to 1-bromo-2-chloro-4-fluorobenzene.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the C4 position of the benzene ring.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

This procedure is adapted from established methods for the synthesis of similar halogenated benzenes via diazotization and bromination.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-4-fluoroaniline145.5658.0 g0.398
Concentrated Sulfuric Acid98.08120 g (65.2 mL)1.22
Sodium Nitrite69.0028.0 g0.406
Cuprous Bromide143.4568.0 g0.474
48% Hydrobromic Acid80.91500 mL-
Diethyl Ether74.12As needed-
Sulfamic Acid97.09As needed-
Water18.02As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 58 g of 2-chloro-4-fluoroaniline in a mixture of 120 g of concentrated sulfuric acid and 160 mL of water.

  • Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add a solution of 28 g of sodium nitrite in 100 mL of water to the cooled aniline solution while maintaining the temperature below 0 °C. Stir the mixture at this temperature for an additional 20 minutes to ensure complete diazotization.

  • To test for the presence of excess nitrous acid, apply a drop of the reaction mixture to potassium iodide-starch paper. If the paper turns blue-black, add a small amount of sulfamic acid until the test is negative.

  • In a separate vessel, dissolve 68 g of cuprous bromide in 500 mL of 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. The temperature of the mixture should be maintained between 30-40 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation to obtain 1-bromo-2-chloro-4-fluorobenzene.

Part 2: Synthesis of this compound

This protocol is based on the nitration of a similar halogenated benzene derivative.[2] The regioselectivity of the nitration is directed by the existing halogen substituents, which are ortho, para-directing. In the case of 1-bromo-2-chloro-5-fluorobenzene, the position para to the fluorine atom and ortho to the bromine atom (C4) is sterically and electronically favored for electrophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-2-chloro-4-fluorobenzene209.4550.0 g0.239
Concentrated Sulfuric Acid (98%)98.08250 mL-
Potassium Nitrate101.1026.6 g0.263
Ethyl Acetate88.11As needed-
Saturated Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ice-As needed-

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 250 mL of 98% concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 50.0 g of 1-bromo-2-chloro-4-fluorobenzene to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Once the addition is complete, add 26.6 g of potassium nitrate in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition of potassium nitrate, allow the reaction mixture to slowly warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC or GC), carefully pour the reaction mixture into a large beaker containing crushed ice.

  • Extract the resulting aqueous suspension with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Precursor 1-Bromo-2-chloro-4-fluorobenzene110407-59-5C₆H₃BrClF209.45
Product This compound1027833-17-5C₆H₂BrClFNO₂254.44

Table 2: Expected Yield and Purity

StepProductTheoretical Yield (g)Expected Yield Range (%)Purity (by GC/HPLC)
11-Bromo-2-chloro-4-fluorobenzene83.460-75>98%
2This compound60.850-60>99%

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Diazotization and Bromination cluster_step2 Step 2: Nitration cluster_purification Work-up and Purification Aniline 2-chloro-4-fluoroaniline Diazonium Diazonium Salt Formation (NaNO₂, H₂SO₄, H₂O, -5 to 0°C) Aniline->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, HBr, 30-40°C) Diazonium->Sandmeyer Precursor 1-Bromo-2-chloro-4-fluorobenzene Sandmeyer->Precursor Nitration_Reactant 1-Bromo-2-chloro-4-fluorobenzene Precursor->Nitration_Reactant Workup1 Extraction & Distillation Precursor->Workup1 Nitration Nitration (KNO₃, H₂SO₄, 0-25°C) Nitration_Reactant->Nitration Product This compound Nitration->Product Workup2 Quenching, Extraction & Recrystallization Product->Workup2

Caption: Overall workflow for the two-step synthesis of this compound.

Regioselectivity of Nitration

Nitration_Regioselectivity cluster_directing_effects Directing Effects of Halogens (Ortho, Para-directing) cluster_outcome Predicted Nitration Site Precursor 1-Bromo-2-chloro-5-fluorobenzene F_direct Fluorine (C5) directs to C2, C4, C6 Precursor->F_direct Cl_direct Chlorine (C2) directs to C1, C3, C5 Precursor->Cl_direct Br_direct Bromine (C1) directs to C2, C4, C6 Precursor->Br_direct C4_position Position C4 is favored: - Para to activating F - Ortho to Br - Less sterically hindered F_direct->C4_position Br_direct->C4_position Product This compound C4_position->Product

Caption: Rationale for the regioselective nitration at the C4 position.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene.

Troubleshooting Guide

Low yield and the presence of impurities are common challenges during the synthesis of this compound. This guide addresses potential issues and offers solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Ensure the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) is fresh and of high purity.- Verify the reaction temperature is maintained within the optimal range (typically 0-10°C for the addition of the nitrating agent and then allowing it to warm to room temperature).- Increase the reaction time.
Starting material degradation- Ensure the starting material, 1-Bromo-2-chloro-5-fluorobenzene, is pure and dry.
Formation of Multiple Products (Isomeric Byproducts) Lack of regioselectivity in the nitration reaction. The halogen substituents (Br, Cl, F) are ortho, para-directing, which can lead to the formation of undesired isomers.- Control the reaction temperature meticulously. Lower temperatures generally favor the formation of the para-isomer.- The choice of nitrating agent can influence selectivity. Consider alternative nitrating agents if isomeric impurity is high.
Presence of Dark-Colored Impurities Over-nitration (dinitration) or side reactions.- Maintain a low reaction temperature, especially during the addition of the nitrating agent.[1] - Use a stoichiometric amount of the nitrating agent. Excess nitric acid can lead to dinitration.
Difficulty in Product Isolation Product is soluble in the aqueous work-up solution.- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-water.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Incomplete Removal of Acidic Impurities Insufficient washing of the organic layer.- Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: The primary byproducts are isomers formed during the electrophilic nitration of 1-Bromo-2-chloro-5-fluorobenzene. The halogen atoms direct the incoming nitro group to ortho and para positions. Therefore, in addition to the desired product (nitration at C4), you may also form:

  • 1-Bromo-2-chloro-5-fluoro-6-nitrobenzene

  • 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene

Dinitrated byproducts can also form if the reaction conditions, particularly temperature, are not strictly controlled.

Q2: How can I minimize the formation of these isomeric byproducts?

A2: Optimizing reaction conditions is key to improving the regioselectivity of the nitration.[2] Lowering the reaction temperature during the addition of the nitrating agent can enhance the preference for the thermodynamically more stable para-nitro isomer. Careful control of the stoichiometry of the reactants is also crucial.

Q3: What is the best method to purify the final product?

A3: A combination of techniques is often necessary. After aqueous work-up, the crude product can be purified by:

  • Recrystallization: This is effective for removing isomers with different solubilities. Ethanol is a commonly used solvent for recrystallizing similar compounds.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers and removing other impurities. A non-polar eluent system, such as petroleum ether or a mixture of hexane and ethyl acetate, is typically used.[3]

Q4: My reaction mixture turned very dark. What does this indicate?

A4: A very dark reaction mixture often suggests the occurrence of side reactions, such as oxidation or the formation of nitrophenolic impurities, which can arise from elevated temperatures. It is crucial to maintain the recommended temperature profile throughout the reaction.

Q5: Can I use a different nitrating agent?

A5: While a mixture of concentrated nitric acid and sulfuric acid is standard, other nitrating agents can be employed. The choice of agent can affect the regioselectivity and yield. Any deviation from the established protocol should be preceded by a thorough literature review and small-scale trial experiments.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the nitration of a substituted benzene.[3]

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 1-Bromo-2-chloro-5-fluorobenzene to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

G Troubleshooting Workflow for the Synthesis of this compound start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes degradation Starting Material Degradation check_yield->degradation Yes isomers Isomeric Byproducts check_purity->isomers Yes dinitration Dinitration/Side Reactions check_purity->dinitration Yes end Successful Synthesis check_purity->end No optimize_time_temp Increase reaction time or adjust temperature incomplete_rxn->optimize_time_temp check_sm_purity Verify purity and dryness of starting material degradation->check_sm_purity optimize_temp_nitrating_agent Lower reaction temperature and control stoichiometry isomers->optimize_temp_nitrating_agent dinitration->optimize_temp_nitrating_agent optimize_time_temp->start check_sm_purity->start purify Purify via Recrystallization or Column Chromatography optimize_temp_nitrating_agent->purify purify->end

Caption: A flowchart for troubleshooting common synthesis issues.

Signaling Pathway of Byproduct Formation

This diagram illustrates the reaction pathways leading to the desired product and potential byproducts.

G Reaction Pathways in the Nitration of 1-Bromo-2-chloro-5-fluorobenzene start 1-Bromo-2-chloro-5-fluorobenzene reagents HNO3 / H2SO4 start->reagents desired_product This compound (Desired Product) reagents->desired_product Nitration at C4 isomer1 1-Bromo-2-chloro-5-fluoro-6-nitrobenzene (Isomeric Byproduct) reagents->isomer1 Nitration at C6 isomer2 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (Isomeric Byproduct) reagents->isomer2 Nitration at C3 dinitrated Dinitrated Products (Byproduct) reagents->dinitrated desired_product->reagents Further Nitration

Caption: Pathways to the desired product and byproducts.

References

Technical Support Center: Recrystallization of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the purification of crude 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of the target compound is crucial for developing a successful recrystallization protocol. Key data is summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₂BrClFNO₂[1]
Appearance White crystalline solid[1]
Melting Point ~60-65 °C[1]
Boiling Point ~305-315 °C[1]
Molecular Weight 254.44 g/mol [2][3]
Solubility Slightly soluble in water; Soluble in common organic solvents like chloroform and xylenol.[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, a moderately polar aromatic compound, several types of solvents can be considered. A systematic approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.

Solvent Selection Workflow

start Start: Select Potential Solvents (e.g., Ethanol, Methanol, Isopropanol, Hexane, Toluene, Acetone) test_rt Test Solubility of Crude Compound in a Small Volume of Solvent at Room Temperature start->test_rt soluble_rt Result: Soluble at RT test_rt->soluble_rt If Soluble insoluble_rt Result: Insoluble/Slightly Soluble at RT test_rt->insoluble_rt If Insoluble bad_solvent1 Conclusion: Unsuitable Solvent (Too Soluble) soluble_rt->bad_solvent1 heat Heat the Mixture to Boiling insoluble_rt->heat soluble_hot Result: Soluble When Hot heat->soluble_hot If Soluble insoluble_hot Result: Insoluble When Hot heat->insoluble_hot If Insoluble cool Cool the Solution to Room Temp & Then in an Ice Bath soluble_hot->cool bad_solvent2 Conclusion: Unsuitable Solvent (Insoluble) insoluble_hot->bad_solvent2 crystals Result: Abundant Crystals Form cool->crystals If Crystals Form no_crystals Result: Few or No Crystals Form cool->no_crystals If No Crystals good_solvent Conclusion: Good Single Solvent crystals->good_solvent consider_pair Conclusion: Consider for a Solvent-Pair System no_crystals->consider_pair

Caption: Solvent selection workflow for recrystallization.

Table 2: Common Solvents for Recrystallization of Halogenated Nitroaromatics

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good first choice. Can be paired with water.
Methanol 65Polar ProticSimilar to ethanol but lower boiling point.
Isopropanol 82Polar ProticGood for moderately polar compounds.
Toluene 111Non-polarCan be effective for aromatic compounds.
Hexane 69Non-polarOften used as the "poor" solvent in a two-solvent system.
Ethyl Acetate 77Polar AproticA versatile solvent, can be paired with hexane.[4]
Acetone 56Polar AproticGood solvent power, but low boiling point limits the solubility difference.[4]

Q3: What is a standard protocol for recrystallizing this compound?

A3: Below is a general experimental protocol. The choice of a single or two-solvent system depends on the results from your solvent selection tests.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Boiling chips or magnetic stir bar

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips.

    • Add a small amount of the chosen solvent ("Solvent 1" in a two-solvent system).

    • Gently heat the mixture to the solvent's boiling point while stirring.

    • Continue adding the minimum amount of hot solvent dropwise until the solid completely dissolves. Note: If insoluble impurities are present, do not add excess solvent to dissolve them.

  • Hot Filtration (if necessary):

    • If insoluble impurities or colored impurities (after adding decolorizing carbon) are present, perform a hot gravity filtration.[5]

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate.

    • Place a fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask to remove insoluble materials.

  • Crystallization:

    • Single-Solvent System: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

    • Two-Solvent System: If using a solvent pair, add the "poor" solvent ("Solvent 2") dropwise to the hot, clear solution from Step 1 until a persistent cloudiness appears.[6] Add a drop or two of the hot "good" solvent ("Solvent 1") to redissolve the precipitate and make the solution clear again.[6] Then, cool as described for the single-solvent system.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • Transfer the crystals to a watch glass or drying oven (at a temperature well below the melting point) to dry completely.

  • Analysis:

    • Weigh the dried, purified crystals to determine the percent recovery.

    • Measure the melting point of the purified product. A sharp melting point close to the literature value (60-65 °C) indicates high purity.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Allow the flask to cool at a much slower rate. Insulating the flask with glass wool can help.

  • Solution 2: Add More Solvent: The oil may have a high concentration of impurities, lowering its melting point. Add a small amount of additional hot solvent, reheat to dissolve the oil, and then cool slowly.

  • Solution 3: Change Solvents: The chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent pair.

Q5: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?

A5: This indicates that the solution is supersaturated.

  • Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Solution 3: Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the solute concentration, and then attempt to cool it again.

Q6: My final product has a low melting point and a broad melting range. What went wrong?

A6: A low, broad melting point is a classic sign of an impure product.

  • Possible Cause 1: Incomplete Removal of Impurities: The chosen solvent may not be effective at leaving impurities behind in the solution. A different solvent may be required.

  • Possible Cause 2: Incomplete Drying: Residual solvent can depress and broaden the melting point. Ensure the crystals are thoroughly dried under vacuum or in a drying oven.

  • Possible Cause 3: Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired compound, it may crystallize as well. A second recrystallization may be necessary.

Q7: My percent recovery is very low. How can I improve it?

A7: While some product loss is inevitable, very low recovery can be addressed.[7]

  • Possible Cause 1: Using Too Much Solvent: Adding a large excess of solvent during the dissolution step will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary.

  • Possible Cause 2: Cooling for Too Short a Time: Ensure the solution is thoroughly chilled in an ice bath for an adequate period (e.g., 15-20 minutes) to maximize precipitation.

  • Possible Cause 3: Premature Crystallization: If the solution cools too quickly during a hot filtration, product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[6]

  • Possible Cause 4: Washing with Too Much Cold Solvent: Washing the final crystals is important, but using large volumes of cold solvent can redissolve some of your product. Use minimal amounts.

Troubleshooting Decision Tree

start Problem Encountered During Recrystallization oiling Compound Oiled Out? start->oiling no_xtal No Crystals Formed? start->no_xtal low_yield Low Recovery? start->low_yield bad_mp Impure Product (Poor MP)? start->bad_mp sol_oiling1 Reheat, add more solvent, cool slowly oiling->sol_oiling1 Yes sol_oiling2 Change to a lower-boiling solvent oiling->sol_oiling2 If persists sol_no_xtal1 Scratch flask or add seed crystal no_xtal->sol_no_xtal1 Yes sol_no_xtal2 Boil off some solvent and re-cool no_xtal->sol_no_xtal2 If still no crystals sol_low_yield1 Use less solvent initially low_yield->sol_low_yield1 Yes sol_low_yield2 Ensure adequate cooling time low_yield->sol_low_yield2 Also sol_bad_mp1 Ensure crystals are completely dry bad_mp->sol_bad_mp1 Yes sol_bad_mp2 Re-recrystallize from a different solvent bad_mp->sol_bad_mp2 If MP still poor

Caption: Decision tree for troubleshooting recrystallization.

References

Technical Support Center: Column Chromatography of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For most applications involving halogenated nitroaromatic compounds, silica gel (230-400 mesh) is the standard and recommended stationary phase.[1] It is a versatile, slightly acidic adsorbent suitable for compounds with moderate polarity.[1] If you observe compound degradation on the column, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][2]

Q2: How should I determine the optimal mobile phase (eluent) for the separation?

A2: The ideal mobile phase is typically a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1][3] The optimal ratio should be determined by running thin-layer chromatography (TLC) first. Aim for a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for the target compound to ensure the best separation on the column.[1][4]

Q3: What is the appropriate ratio of silica gel to my crude sample?

A3: A general guideline is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For separations that are particularly difficult, increasing this ratio (e.g., to 100:1) may improve resolution.

Q4: How should I prepare and load my sample onto the column?

A4: Dissolve your crude sample in the minimum amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent if solubility is an issue.[4] The goal is to create a concentrated solution. Carefully add this solution to the top of the silica bed, allowing it to fully adsorb into the silica to form a thin, even band.[4][5] A thick sample band will lead to poor separation.[4]

Recommended Chromatography Conditions

The following table summarizes the recommended starting conditions for the column chromatography of this compound.

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.[1][6]
Mobile Phase (Eluent) Ethyl Acetate in Hexanes (or Petroleum Ether)Start with low polarity (e.g., 5-10% Ethyl Acetate) and increase as needed.[1][3]
Optimal TLC Rf 0.25 - 0.35Provides the best balance between separation and elution time.[1]
Sample to Silica Ratio 1:20 to 1:50 (by weight)Increase ratio for more challenging separations.[1]
Sample Loading Concentrated solution in eluentLoad as a minimal volume to create a thin band.[4]

Experimental Protocol: Step-by-Step Guide

  • Column Preparation:

    • Secure a glass chromatography column of appropriate size vertically.

    • Place a small plug of cotton wool at the bottom of the column to support the packing material.[5]

    • Add a thin layer of sand (approx. 1 cm) over the cotton wool.[5]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase. Swirl the slurry to remove trapped air bubbles.[4]

    • Carefully pour the slurry into the column. Gently tap the column to encourage even packing and prevent air pockets.[1]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[4]

  • Sample Loading:

    • Dissolve the crude this compound sample in the minimum possible volume of the mobile phase.[4]

    • Once the solvent level in the column has reached the top of the sand layer, carefully add the sample solution to the column using a pipette.[4]

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting the eluent in fractions (e.g., in test tubes or flasks).

    • Continuously monitor the separation process by analyzing the collected fractions using TLC.[5]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Isolation of Purified Compound:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions, typically using a rotary evaporator, to yield the purified this compound.[5]

Troubleshooting Guide

Problem: My compound is not moving from the top of the column (Rf is too low).

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 10%, then 15%, and so on. If the compound is very polar and still does not move, a more aggressive solvent system, such as methanol in dichloromethane, may be required.[1][2]

Problem: My compound is eluting too quickly with the solvent front (Rf is too high).

  • Possible Cause: The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase.

  • Solution: Decrease the polarity of your eluent. For example, switch from 20% ethyl acetate in hexanes to 5% or 10%.

Problem: The separation is poor, and all fractions are mixed, even though the TLC showed good separation.

  • Possible Cause 1: The sample band was too wide. This happens when the sample is loaded in too large a volume of solvent.

  • Solution 1: Always dissolve the crude product in the absolute minimum amount of solvent for loading.[4]

  • Possible Cause 2: The compound may be degrading on the silica gel. An impurity you see on TLC might be a degradation product formed during the chromatography process itself.[2]

  • Solution 2: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2]

Problem: I cannot see my compound eluting from the column.

  • Possible Cause 1: The compound may have decomposed entirely on the column.[2]

  • Solution 1: Check for compound stability on silica gel using a TLC test as described above.[2]

  • Possible Cause 2: The fractions are too dilute to be detected by your analytical method (e.g., TLC spotting).

  • Solution 2: Try concentrating a few of the fractions where you expected the compound to elute and re-analyze them.[2]

  • Possible Cause 3: The compound eluted very quickly in the solvent front.

  • Solution 3: Always collect the very first fractions after loading the sample and check them carefully by TLC.[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Separation check_rf Is TLC Rf optimal (0.25-0.35)? start->check_rf high_rf Problem: High Rf (Compound elutes too fast) check_rf->high_rf No (Too High) low_rf Problem: Low Rf (Compound stuck on column) check_rf->low_rf No (Too Low) check_loading Was sample loaded in minimal solvent? check_rf->check_loading Yes decrease_polarity Solution: Decrease eluent polarity high_rf->decrease_polarity increase_polarity Solution: Increase eluent polarity low_rf->increase_polarity bad_loading Problem: Wide sample band check_loading->bad_loading No check_stability Is compound stable on silica gel? check_loading->check_stability Yes fix_loading Solution: Reload with less solvent bad_loading->fix_loading unstable Problem: On-column degradation check_stability->unstable No end Review other parameters (packing, flow rate) check_stability->end Yes change_adsorbent Solution: Use deactivated silica or alumina unstable->change_adsorbent

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this specific and complex substrate. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with data tables, detailed experimental protocols, and workflow diagrams to guide you through the optimization process.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in a low yield?

A1: Failure or low yields with this substrate can be attributed to several factors. This compound is an electron-deficient and sterically hindered aryl halide. While the electron-withdrawing nitro group activates the C-Br bond for oxidative addition, the presence of multiple halogens and potential for side reactions can complicate the coupling.[1][2] Key areas to investigate include:

  • Catalyst and Ligand Incompatibility: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient. More robust systems with bulky, electron-rich ligands are often required for challenging substrates.[3]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials are critical.[4]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and the prevalence of side reactions.[5][6]

  • Side Reactions: Competing reactions such as hydrodehalogenation (primarily debromination), homocoupling of the boronic acid, and protodeboronation can reduce the yield of the desired product.[1][7]

  • Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen are critical parameters that require careful optimization.[8][9]

Q2: Which halogen is expected to react in the Suzuki coupling of this compound?

A2: The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl.[10] Therefore, the carbon-bromine bond is the most likely to undergo oxidative addition with the palladium catalyst selectively over the carbon-chlorine and carbon-fluorine bonds. The strong electron-withdrawing effect of the ortho-nitro group further activates the C-Br bond.[11]

Q3: What are the most common side products I should watch for?

A3: The most common side products are:

  • Hydrodebromination: Replacement of the bromine atom with a hydrogen, yielding 2-chloro-5-fluoro-4-nitrobenzene. This can be caused by certain bases or impurities acting as hydride sources.[1]

  • Homocoupling of the Boronic Acid: This results in a biaryl derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[1]

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents to revert to the corresponding arene. This is a common issue with electron-deficient or sterically hindered boronic acids.[7]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.

Troubleshooting Workflow: Low or No Conversion

G start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents catalyst_choice Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->catalyst_choice precatalyst Use a Pd(0) Source or Pre-catalyst (e.g., Pd2(dba)3, XPhos Pd G3) catalyst->precatalyst temp Increase Temperature Incrementally (e.g., 80-120 °C) conditions->temp time Increase Reaction Time (Monitor by TLC/LC-MS) conditions->time degas Ensure Rigorous Degassing (Ar or N2 sparging) conditions->degas boronic_acid Verify Boronic Acid/Ester Purity (Check for decomposition) reagents->boronic_acid solvent_dry Use Anhydrous Solvents reagents->solvent_dry

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of Significant Side Products (Hydrodebromination, Homocoupling)

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Troubleshooting Workflow: Side Product Formation

G start High Side Product Formation base Optimize Base start->base ligand Screen Ligands start->ligand boronic_acid Adjust Boronic Acid Stoichiometry start->boronic_acid weaker_base Switch to a Weaker Base (e.g., K3PO4, K2CO3, CsF) base->weaker_base anhydrous_base Ensure Base is Anhydrous base->anhydrous_base bulkier_ligand Increase Ligand Bulk (e.g., XPhos > SPhos > P(t-Bu)3) ligand->bulkier_ligand nhc_ligand Consider NHC Ligands (e.g., IPr, SImes) ligand->nhc_ligand equivalents Use 1.1-1.5 Equivalents of Boronic Acid boronic_acid->equivalents

Caption: Troubleshooting workflow for excessive side product formation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize illustrative data on how different reaction parameters can affect the yield of the desired product in the Suzuki coupling of this compound with a generic arylboronic acid.

Disclaimer: The following data is for illustrative purposes to demonstrate trends and is not from a single, specific experimental study.

Table 1: Effect of Catalyst and Ligand

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)Notes
1Pd(PPh₃)₄ (5)-<10Inefficient for this substrate.
2Pd(OAc)₂ (2)PPh₃ (4)25Some improvement, but still low.
3Pd₂(dba)₃ (2)P(t-Bu)₃ (4)65More electron-rich ligand helps.
4Pd₂(dba)₃ (2)SPhos (4)85Bulky, electron-rich biarylphosphine ligands are effective.[3]
5XPhos Pd G3 (2)-92Pre-catalyst shows high activity.

Table 2: Effect of Base and Solvent

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Na₂CO₃ (2)Dioxane/H₂O (4:1)10078
2K₂CO₃ (2)Dioxane/H₂O (4:1)10085
3K₃PO₄ (2)Toluene11090
4Cs₂CO₃ (2)THF8088
5Et₃N (3)DMF100<20

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization.

General Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas. Alternatively, bubble the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This technical support guide provides a comprehensive starting point for troubleshooting and optimizing the Suzuki coupling of this compound. Given the complexity of the substrate, a systematic approach to varying the reaction parameters is key to achieving a successful outcome.

References

Technical Support Center: Optimizing SNAr Reactions with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for SNAr reactions with this compound?

A1: The regioselectivity of SNAr reactions on this compound is primarily governed by the activating effect of the nitro group. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule:

  • The fluorine atom is at the 5-position, which is ortho to the nitro group at the 4-position.

  • The chlorine atom is at the 2-position, which is para to the nitro group.

  • The bromine atom is at the 1-position, which is meta to the nitro group.

Therefore, the fluorine and chlorine atoms are the most activated leaving groups. Generally, in SNAr reactions, the order of leaving group ability for halogens is F > Cl > Br > I.[1] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the fluorine atom is the most probable site of substitution . However, the chlorine at the para position is also highly activated and may be substituted, potentially leading to a mixture of products depending on the reaction conditions and the nucleophile used. Substitution of the meta-positioned bromine is significantly less favorable.

Q2: Which solvents are recommended for SNAr reactions with this substrate?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N,N-Dimethylacetamide (DMAc)

  • Tetrahydrofuran (THF)

The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. It is often recommended to screen a few different solvents to find the optimal one for a specific nucleophile.

Q3: What is the role of a base in these reactions?

A3: A base is often required in SNAr reactions, particularly when using nucleophiles with acidic protons, such as amines, alcohols, or thiols. The base serves two primary purposes:

  • To deprotonate the nucleophile: This generates a more potent anionic nucleophile (e.g., an alkoxide from an alcohol or a thiolate from a thiol), which significantly increases the reaction rate.

  • To act as an acid scavenger: The reaction generates a hydrohalic acid (e.g., HF or HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the nucleophile and rendering it unreactive.

Commonly used bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH) - for generating alkoxides and thiolates

  • Triethylamine (Et₃N)

  • Diisopropylethylamine (DIPEA)

Q4: How can I monitor the progress of my SNAr reaction?

A4: The most common and convenient method for monitoring the progress of an SNAr reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot(s). Other techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more quantitative analysis of the reaction progress.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the aromatic ring under the current conditions.* If using an alcohol or thiol, consider pre-treating with a strong base like sodium hydride (NaH) to generate the more reactive alkoxide or thiolate. * For amine nucleophiles, ensure the reaction temperature is adequate, or consider using a more nucleophilic amine.
Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.* Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition of starting material or product by TLC.
Inappropriate solvent: The solvent may be hindering the reaction by solvating the nucleophile too strongly or not being polar enough.* Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Multiple Products Competitive substitution at different halogen sites: Both the fluorine (ortho) and chlorine (para) are activated by the nitro group, leading to a mixture of products.* Lowering the reaction temperature may favor the substitution of the more reactive fluorine atom. * Screen different solvents, as solvent polarity can sometimes influence regioselectivity.
Side reactions involving the nitro group: Under certain conditions, strong nucleophiles can react with the nitro group.* Use milder reaction conditions (lower temperature, less reactive base).
Product Decomposition High reaction temperature: The product may be unstable at elevated temperatures.* Once the optimal temperature for product formation is found, avoid prolonged heating. * Consider using a lower boiling point solvent to limit the maximum reaction temperature.
Harsh basic conditions: A strong base might be degrading the product.* Use a milder base (e.g., K₂CO₃ instead of NaH) if possible. * Use the minimum necessary amount of base.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the yield and regioselectivity of SNAr reactions with this compound. Note: This data is representative and intended for comparative purposes. Actual yields will vary depending on the specific experimental conditions.

Table 1: Effect of Nucleophile on Reaction Yield

Nucleophile Solvent Base Temperature (°C) Time (h) Major Product Approx. Yield (%)
MorpholineDMFK₂CO₃80124-(2-bromo-4-chloro-5-nitrophenyl)morpholine85-95
Sodium MethoxideTHF-6081-bromo-2-chloro-5-methoxy-4-nitrobenzene70-80
ThiophenolDMFK₂CO₃2561-bromo-2-chloro-4-nitro-5-(phenylthio)benzene90-98

Table 2: Effect of Solvent and Temperature on Reaction with Morpholine

Solvent Base Temperature (°C) Time (h) Approx. Yield (%)
AcetonitrileK₂CO₃802460-70
THFK₂CO₃652450-60
DMFK₂CO₃252420-30
DMFK₂CO₃801285-95
DMSOK₂CO₃801290-98

Experimental Protocols

Here are detailed, representative methodologies for key SNAr reactions with this compound.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

    • Add anhydrous DMF to dissolve the starting material.

    • Add morpholine, followed by potassium carbonate.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

    • Add anhydrous THF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium methoxide portion-wise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

    • Add anhydrous DMF.

    • Add thiophenol dropwise to the stirred suspension.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack product Substituted Product + F⁻ intermediate->product Elimination of Leaving Group

Caption: General mechanism of the SNAr reaction.

Troubleshooting_Workflow start SNAr Reaction with This compound check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No increase_temp Increase Temperature check_yield->increase_temp Yes stronger_base Use Stronger Base / Pre-form Nucleophile check_yield->stronger_base Yes change_solvent Change Solvent (e.g., to DMSO) check_yield->change_solvent Yes lower_temp Lower Temperature check_purity->lower_temp Yes optimize_purification Optimize Purification (e.g., Recrystallization, Chromatography) check_purity->optimize_purification Yes end Optimized Reaction check_purity->end No increase_temp->start stronger_base->start change_solvent->start lower_temp->start optimize_purification->end

Caption: A logical workflow for troubleshooting common SNAr reaction issues.

References

preventing dehalogenation in reactions with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-chloro-5-fluoro-4-nitrobenzene. The focus is on preventing dehalogenation and other common side reactions during palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The reactivity of the halogen substituents is highly dependent on the reaction type.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The reactivity of the carbon-halogen bond is primarily influenced by its bond dissociation energy. The general trend is C-Br > C-Cl. Therefore, the C-Br bond is the most likely site for oxidative addition to the palladium catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the electronegativity of the halogen and the position of the electron-w-ithdrawing nitro group. The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br.[1] The nitro group strongly activates the positions ortho and para to it. In this molecule, the fluorine is ortho to the nitro group, and the chlorine is para, making both susceptible to substitution. The bromine is meta to the nitro group and thus less activated.

Q2: What is dehalogenation and why is it a problem?

Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom. In the context of cross-coupling reactions, this is often termed hydrodehalogenation. This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to separate.

Q3: Can the nitro group be displaced during these reactions?

Yes, under certain nucleophilic aromatic substitution conditions, the nitro group can act as a leaving group, a reaction known as denitration.[2] This is more likely to occur with highly activated substrates and certain nucleophiles.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue 1: Significant formation of the dehalogenated byproduct (hydrodehalogenation).

This is a common side reaction where the aryl halide is reduced instead of coupled.

Potential Cause Troubleshooting Recommendation Rationale
Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing hydrodehalogenation pathway.[3]
Strong or Unsuitable Base Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong organic bases (e.g., NaOtBu) or amine bases.Strong bases can promote the formation of palladium-hydride species, which are precursors to hydrodehalogenation.[3]
Solvent Effects Use non-polar aprotic solvents like toluene or dioxane. Avoid protic solvents (e.g., alcohols) and DMF, which can act as hydride sources.The solvent can be a source of hydrogen for the hydrodehalogenation side reaction.[3]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can sometimes favor the hydrodehalogenation pathway.

Illustrative Yields for Suzuki-Miyaura Coupling of Structurally Similar Aryl Bromides

Catalyst System Base Solvent Temperature (°C) Desired Product Yield (%) Dehalogenated Byproduct (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1007515
Pd(OAc)₂ / SPhosK₃PO₄Toluene8092<5
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane9095<3

Note: Yields are illustrative and based on reactions with similar polyhalogenated nitroaromatic compounds. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 2: Low conversion or no reaction.

Potential Cause Troubleshooting Recommendation Rationale
Weak Nucleophile If using a neutral nucleophile (e.g., alcohol, amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive conjugate base (alkoxide, amide).The rate-determining step in SNAr is the nucleophilic attack. A more potent nucleophile will increase the reaction rate.
Inappropriate Solvent Use polar aprotic solvents such as DMSO, DMF, or NMP.These solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby stabilizing it and accelerating the reaction.
Poor Leaving Group Reactivity Target the fluorine or chlorine for substitution as they are better leaving groups in SNAr than bromine.The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

Issue 3: Loss of multiple halogens or lack of selectivity.

Potential Cause Troubleshooting Recommendation Rationale
Harsh Reaction Conditions Use milder conditions (lower temperature, shorter reaction time, less reactive nucleophile).Overly aggressive conditions can lead to multiple substitutions or decomposition.
High Concentration of Nucleophile Use a stoichiometric amount or a slight excess of the nucleophile.A large excess of a strong nucleophile can drive the reaction towards multiple substitutions.

Illustrative Yields for SNAr on a Structurally Similar Polyhalogenated Nitroaromatic

Nucleophile Leaving Group Targeted Solvent Temperature (°C) Monosubstituted Product Yield (%) Disubstituted Byproduct (%)
NaOMeFluorineDMSO80887
PiperidineFluorineDMF100915
NaSMeChlorineNMP1208510

Note: Yields are illustrative and based on reactions with similar polyhalogenated nitroaromatic compounds. The reactivity of the leaving groups is F > Cl > Br.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol is designed to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution of Fluorine

This protocol aims for the selective substitution of the fluorine atom.

Materials:

  • This compound (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.1 mmol)

  • Anhydrous DMSO (5 mL)

  • Round-bottom flask with a stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMSO.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Dehalogenation cluster_desired Desired Suzuki-Miyaura Pathway cluster_side Undesired Dehalogenation Pathway ArX Ar-Br ArPdX Ar-Pd(II)-Br(L_n) ArX->ArPdX Oxidative Addition Pd0 Pd(0)L_n Pd0->ArPdX ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation ArPdX_side Ar-Pd(II)-Br(L_n) ArBOH Ar'B(OH)₂ ArBOH->ArPdAr ArPdAr->Pd0 ArAr Ar-Ar' (Product) ArPdAr->ArAr Reductive Elimination PdH H-Pd(II)-Br(L_n) ArPdX_side->PdH Protonolysis/ Hydride Transfer ArH Ar-H (Byproduct) PdH->ArH Reductive Elimination Hydride Hydride Source (e.g., Base, Solvent) Hydride->PdH

Caption: Competing pathways in Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow Start Dehalogenation Observed? CheckLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos)? Start->CheckLigand Yes No No ChangeLigand Switch to Bulky Ligand CheckLigand->ChangeLigand No CheckBase Using Weak Inorganic Base (e.g., K₃PO₄)? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Switch to Weaker Base CheckBase->ChangeBase No CheckSolvent Using Non-Polar Aprotic Solvent (e.g., Toluene)? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Switch Solvent CheckSolvent->ChangeSolvent No LowerTemp Lower Reaction Temperature CheckSolvent->LowerTemp Yes ChangeSolvent->LowerTemp End Problem Resolved LowerTemp->End

References

Technical Support Center: Managing Isomeric Impurities of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. It provides troubleshooting advice and frequently asked questions to help manage and control isomeric impurities during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: During the synthesis, particularly in the nitration of a halogenated precursor, several positional isomers can be formed. The specific isomers depend on the synthetic route, but common impurities arise from the different possible positions of the nitro group relative to the existing bromo, chloro, and fluoro substituents on the benzene ring.

Q2: Why is controlling isomeric impurities critical in drug development?

A2: Isomeric impurities are of significant concern in pharmaceutical development because different isomers can have varied pharmacological, toxicological, and pharmacokinetic profiles. Even small amounts of a toxic or highly reactive isomer can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, regulatory agencies require strict control and characterization of isomeric impurities.

Q3: What are the primary analytical techniques for identifying and quantifying isomeric impurities of this compound?

A3: The two most powerful and commonly used techniques for the separation and quantification of isomeric impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between them often depends on the volatility and thermal stability of the compound and its impurities.[1] HPLC with UV detection is versatile for non-volatile compounds, while GC-MS is well-suited for volatile and thermally stable molecules, offering excellent separation and definitive identification through mass spectra.[1][2]

Q4: How can the formation of isomeric impurities be minimized during the synthesis process?

A4: Minimizing impurity formation relies on optimizing reaction conditions. For the nitration step, which is often crucial, controlling factors such as the choice of nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid), reaction temperature, and reaction time is paramount to favor the formation of the desired isomer.[3] The sequence of introducing the halogen and nitro substituents onto the benzene ring is also a critical consideration in the overall synthetic strategy.[3]

Q5: What are effective methods for purifying this compound to remove isomeric impurities?

A5: Purification can be approached through several methods. Recrystallization is a common and cost-effective technique, where the choice of solvent system is critical to exploit differences in solubility between the desired product and its isomers. For more challenging separations, preparative chromatography (either normal or reverse-phase) can be employed. Another potential method, particularly if the impurities have different boiling points, is fractional distillation under reduced pressure.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers in HPLC Analysis
Symptom Possible Cause Suggested Solution
Co-eluting or overlapping peaksSuboptimal mobile phase composition.1. Adjust the solvent ratio (e.g., increase or decrease the percentage of the organic modifier like acetonitrile or methanol).2. Try a different organic modifier.3. Introduce a buffer to control the pH of the aqueous phase.
Inappropriate column chemistry.1. Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a more polar embedded phase).2. Use a column with a smaller particle size for higher efficiency.
Gradient slope is too steep.1. Decrease the rate of change of the mobile phase composition (i.e., create a shallower gradient).
Broad peaksColumn contamination or degradation.1. Flush the column with a strong solvent.2. If the problem persists, replace the column.
Issue 2: Inconsistent Results in GC-MS Analysis
Symptom Possible Cause Suggested Solution
Shifting retention timesFluctuations in oven temperature or carrier gas flow rate.1. Verify the stability of the GC oven temperature program.2. Check for leaks in the gas lines and ensure a constant carrier gas flow.
Poor peak shape (tailing)Active sites in the injector liner or column.1. Use a deactivated inlet liner.2. Condition the column at a high temperature (within its specified limits) to remove contaminants.3. Trim a small portion from the front of the column.
Low signal intensityContamination of the ion source.1. Perform routine maintenance and cleaning of the MS ion source.
Improper injection temperature.1. Optimize the injector temperature to ensure complete volatilization of the analyte without thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol is a plausible synthetic route based on common organic chemistry principles for the nitration of halogenated benzenes.[3]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 1-bromo-2-chloro-5-fluorobenzene. Cool the flask to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 1-bromo-2-chloro-5-fluorobenzene, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at a controlled temperature for a specified time. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to isolate the desired this compound.

Protocol 2: HPLC-UV Method for Isomeric Purity Analysis

This is a general starting method that should be optimized and validated for specific applications.[4][5]

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 3: GC-MS Method for Isomer Identification

This is a general method suitable for volatile, thermally stable compounds.[1][6][7]

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Potential Isomeric Impurities of this compound
Compound Name Structure Notes on Separation
This compoundBr at C1, Cl at C2, F at C5, NO2 at C4Desired Product
2-Bromo-1-chloro-4-fluoro-5-nitrobenzeneBr at C2, Cl at C1, F at C4, NO2 at C5May have similar polarity to the desired product, potentially challenging to separate.
1-Bromo-2-chloro-4-fluoro-5-nitrobenzeneBr at C1, Cl at C2, F at C4, NO2 at C5Different substitution pattern may lead to distinct retention times in chromatography.[8]
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneBr at C1, Cl at C4, F at C5, NO2 at C2Significant difference in substitution may allow for easier separation.[9]
Table 2: Comparison of Analytical Techniques for Isomer Analysis
Parameter HPLC-UV GC-MS
Principle Separation in a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase.[1]
Analyte Suitability Suitable for non-volatile and thermally labile compounds.[1]Requires analytes to be volatile and thermally stable.[1]
Resolution Good resolution, highly dependent on column and mobile phase selection.Capillary GC columns provide excellent resolution for complex mixtures.[1]
Detection UV-Vis provides quantitative data based on absorbance.Mass spectrometry provides structural information for definitive identification and quantification.
Sensitivity Generally good, can be enhanced with specific detectors.Often highly sensitive, especially in Selected Ion Monitoring (SIM) mode.[1]

Visualizations

Isomer_Formation_Pathway cluster_start Starting Material cluster_reaction Nitration (HNO3/H2SO4) cluster_products Products 1-Bromo-2-chloro-5-fluorobenzene 1-Bromo-2-chloro-5-fluorobenzene Nitronium Ion Attack Nitronium Ion Attack 1-Bromo-2-chloro-5-fluorobenzene->Nitronium Ion Attack Desired_Product 1-Bromo-2-chloro-5-fluoro- 4-nitrobenzene Nitronium Ion Attack->Desired_Product Major Pathway Isomeric_Impurity Other Positional Isomers Nitronium Ion Attack->Isomeric_Impurity Minor Pathway

Caption: Potential formation of isomeric impurities during nitration.

Analytical_Workflow Start Sample with Potential Isomeric Impurities Decision Is the compound volatile and thermally stable? Start->Decision GCMS Perform GC-MS Analysis Decision->GCMS Yes HPLC Perform HPLC-UV Analysis Decision->HPLC No Identify Identify Impurities (Mass Spectra) GCMS->Identify Quantify_HPLC Quantify Impurities (Peak Area) HPLC->Quantify_HPLC Quantify_GC Quantify Impurities (Peak Area) Identify->Quantify_GC End Report Results Quantify_GC->End Quantify_HPLC->End

Caption: Decision workflow for selecting an analytical method.

HPLC_Troubleshooting Start Poor Peak Separation in HPLC Check_Mobile_Phase Optimize Mobile Phase (Gradient/Solvent Ratio) Start->Check_Mobile_Phase Resolved Separation Improved Check_Mobile_Phase->Resolved Success Not_Resolved Still Poor Separation Check_Mobile_Phase->Not_Resolved No Improvement Check_Column Change Column (Different Stationary Phase) Check_Column->Resolved Success Check_Column->Not_Resolved No Improvement Check_Flow_Temp Adjust Flow Rate or Column Temperature Check_Flow_Temp->Resolved Success Not_Resolved->Check_Column Try Next Step Not_Resolved->Check_Flow_Temp Try Next Step

Caption: Troubleshooting guide for poor HPLC peak separation.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. This resource is designed to assist in optimizing reaction conditions, improving yields, and ensuring the robustness of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in catalytic activity or complete reaction stalling when using this compound in our palladium-catalyzed cross-coupling reaction. What are the likely causes?

A1: Several factors can contribute to catalyst deactivation when working with a highly substituted substrate like this compound. The most common causes include:

  • Catalyst Poisoning: Trace impurities in the starting material, reagents, or solvents can act as potent catalyst poisons. Sulfur and nitrogen-containing compounds are common culprits.

  • Substrate-Induced Deactivation: The nitro group on the aromatic ring can be reduced by the palladium catalyst, leading to the formation of species that can inhibit or deactivate the catalyst.

  • Ligand Degradation: In reactions requiring phosphine ligands, the electron-deficient nature of the substrate can promote ligand degradation pathways.

  • Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form inactive palladium black or be oxidized to inactive Pd(II) species.

Q2: What are the common sources of sulfur- and nitrogen-based catalyst poisons we should be aware of?

A2: Catalyst poisons can be introduced from various sources. It is crucial to use high-purity reagents and solvents. Potential sources include:

  • Starting Materials and Reagents: Impurities from the synthesis of this compound or other reagents. Thiols, sulfides, and certain nitrogen-containing heterocycles are known poisons.

  • Solvents: Some solvents, if not properly purified, can contain catalyst-deactivating impurities.

  • Atmosphere: Inadequate inert gas blanketing can allow oxygen to enter the reaction, leading to oxidation of the catalyst and ligands.

Q3: Can the nitro group on this compound directly interfere with the catalytic cycle?

A3: Yes, the nitro group is a strong electron-withdrawing group and can influence the reaction in several ways beyond its electronic effect on the C-Br bond activation. Low-valent palladium catalysts, particularly Pd(0), can be oxidized by the nitro group, leading to the formation of catalytically inactive species. This can be a significant issue in reactions that are sensitive to the catalyst's oxidation state.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • The reaction fails to go to completion, with a significant amount of starting material remaining.

  • Formation of dark-colored precipitates (potentially palladium black).

  • Inconsistent results between batches.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_reagents Verify Reagent Purity and Inertness start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK solution Improved Yield check_reagents->solution Impurity Found and Removed optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst System OK check_catalyst->solution More Robust Catalyst/Ligand Chosen analyze_byproducts Analyze for Byproducts optimize_conditions->analyze_byproducts Optimization Attempted optimize_conditions->solution Optimal Conditions Found analyze_byproducts->solution Byproducts Identified and Mitigated

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Possible Causes & Solutions:

Cause Solution
Catalyst Poisoning - Use high-purity, degassed solvents and reagents.- Treat starting materials and solvents with activated carbon to remove impurities.- Consider using a catalyst scavenger resin.
Inappropriate Catalyst/Ligand - For electron-deficient substrates, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] - Increase catalyst loading incrementally.
Suboptimal Reaction Conditions - Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Vary the reaction temperature. Higher temperatures may be required, but can also lead to degradation.- Ensure efficient stirring to overcome mass transfer limitations.
Nitro Group Interference - Use a catalyst system known to be robust in the presence of reducible functional groups.- Consider a milder boronic acid reagent if transmetalation is the issue.
Issue 2: Significant Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Symptoms:

  • GC-MS or LC-MS analysis shows the presence of undesired products such as 1-chloro-4-fluoro-3-nitrobenzene (de-bromination) or biaryl homocoupling of the boronic acid.

Logical Relationship for Side Product Formation:

G cluster_1 Analysis of Side Product Formation side_products Side Products Observed dehalogenation Dehalogenation Product side_products->dehalogenation homocoupling Homocoupling Product side_products->homocoupling protic_impurities Protic Impurities (e.g., H₂O) dehalogenation->protic_impurities base_strength Inappropriate Base Strength/Type dehalogenation->base_strength slow_transmetalation Slow Transmetalation homocoupling->slow_transmetalation oxygen_presence Presence of Oxygen homocoupling->oxygen_presence

Caption: Factors leading to common side products.

Possible Causes & Solutions:

Side Product Cause Solution
Dehalogenation Presence of protic impurities (e.g., water, alcohols) in the reaction mixture.Use anhydrous solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere.
Homocoupling Slow transmetalation step or presence of oxygen.- Ensure rigorous degassing of all solvents and reagents.- Use a base that facilitates the boronate formation and transmetalation.- Adjust the stoichiometry of the boronic acid (a slight excess is often optimal).

Quantitative Data Summary

The following tables provide illustrative data on how catalyst poisons and reaction conditions can affect the yield of a Suzuki-Miyaura coupling reaction with this compound. This data is hypothetical and intended for educational purposes to demonstrate potential trends.

Table 1: Effect of Potential Catalyst Poisons on Reaction Yield

Poison Added (1 mol%)Catalyst SystemReaction Time (h)Yield (%)
NonePd(OAc)₂ / SPhos1292
ThiophenolPd(OAc)₂ / SPhos12< 5
PyridinePd(OAc)₂ / SPhos1245
Water (10 equiv)Pd(OAc)₂ / SPhos1278

Table 2: Influence of Ligand Choice on Reaction Outcome

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
PPh₃210015
XPhos210095
RuPhos210093
None2100< 5

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions involving this compound. Optimization will likely be required.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling
  • Reaction Setup: In a dried Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the mixture to 100-120 °C and monitor by GC-MS or LC-MS.

  • Workup and Purification: After cooling, dilute with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: To a glovebox or under a strict inert atmosphere, add to a Schlenk tube: this compound (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Workup and Purification: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify the product via chromatography.

By understanding the potential pitfalls and employing these troubleshooting strategies, researchers can more effectively carry out catalytic reactions with the challenging substrate, this compound.

References

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 1-bromo-2-chloro-5-fluoro-4-nitrobenzene.

Troubleshooting Guide

Users may encounter challenges in controlling the regioselectivity of nucleophilic attack on this compound. This guide addresses common issues and provides systematic approaches to improving the desired product yield.

Problem: Low or No Reaction Conversion

Potential Cause Suggested Solution Rationale
Insufficient activation of the aromatic ring Ensure the reaction is run under conditions that favor the SNAr mechanism. The nitro group strongly activates the ring, but reaction rates can still be slow. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO or DMF to enhance the rate.The rate-determining step in SNAr is the nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[1] Polar aprotic solvents stabilize this charged intermediate, accelerating the reaction.
Weak nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the more reactive conjugate base in situ. Alternatively, switch to a stronger, anionic nucleophile (e.g., sodium methoxide instead of methanol).Anionic nucleophiles are generally more reactive in SNAr reactions. The increased electron density on the nucleophilic atom enhances its ability to attack the electron-deficient aromatic ring.
Steric hindrance If the nucleophile is bulky, it may have difficulty accessing the sterically hindered positions on the substituted benzene ring. Consider using a less sterically demanding nucleophile if possible.The substitution pattern of this compound presents a sterically crowded environment. Bulky nucleophiles will face greater steric repulsion, leading to slower reaction rates.

Problem: Poor Regioselectivity / Mixture of Products

Potential Cause Predicted Major Product & Rationale Strategies to Improve Selectivity
Multiple activated positions for nucleophilic attack The fluorine at C-5 is predicted to be the most reactive site for nucleophilic substitution. This is due to the combined effects of fluorine being the best leaving group in SNAr (F > Cl > Br > I) and its position para to the strongly activating nitro group.[2][3] The chlorine at C-2 is ortho to the nitro group and also activated, but to a lesser extent.Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lowest activation energy, which is expected to be the substitution of the most labile group (fluorine).Solvent Choice: The solvent can influence the relative rates of competing pathways. Aprotic polar solvents are generally preferred for SNAr. Experimenting with different solvents (e.g., DMF, DMSO, NMP) may reveal differences in selectivity.Choice of Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) are expected to preferentially attack the carbon bearing the most electronegative halogen (fluorine). "Softer" nucleophiles (e.g., thiolates) might show different selectivity profiles.
Thermodynamic vs. Kinetic Control Under kinetic control (lower temperatures, shorter reaction times), the product resulting from the fastest reaction (substitution of fluorine) should predominate. Under thermodynamic control (higher temperatures, longer reaction times), a more stable product could potentially be formed, although in SNAr, the initial substitution is often irreversible.To favor the kinetically preferred product, it is recommended to use the mildest conditions that afford a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the most likely leaving group in a nucleophilic aromatic substitution reaction with this compound?

A1: The fluorine atom at the C-5 position is the most probable leaving group. In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is typically F > Cl ≈ Br > I.[2][3] This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. The position of the fluorine para to the strongly electron-withdrawing nitro group further activates this site for nucleophilic attack.

Q2: How does the position of the nitro group influence the regioselectivity?

A2: The nitro group is a powerful activating group for SNAr reactions, particularly when it is positioned ortho or para to the leaving group. This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5] In this compound, the nitro group is para to the fluorine and ortho to the chlorine, activating both positions. The para-activation for the fluorine is generally stronger, contributing to its higher reactivity. The bromine at C-1 is meta to the nitro group and is therefore significantly less activated.

Q3: Can I selectively substitute the bromine or chlorine atoms?

A3: Selective substitution of the bromine or chlorine over the fluorine in a standard SNAr reaction is challenging due to the inherent reactivity order of the halogens. To achieve substitution at the less reactive positions, one might need to explore alternative chemistries, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), where the reactivity order of halogens can be different (typically I > Br > Cl > F).

Q4: What is the general mechanism for this reaction?

A4: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored to yield the final product.

Experimental Protocols

The following are illustrative protocols for conducting nucleophilic aromatic substitution on this compound. These are based on general procedures for SNAr reactions and may require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Reaction with an Amine (e.g., Piperidine)

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (2.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add potassium carbonate and piperidine.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Anhydrous Methanol or a polar aprotic solvent like DMF

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium methoxide portion-wise at room temperature.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Visualizations

SNAr_Pathway cluster_F Substitution at C-5 (Fluorine) cluster_Cl Substitution at C-2 (Chlorine) Substrate This compound Intermediate_F Meisenheimer Complex (Attack at C-5) Substrate->Intermediate_F + Nu- Intermediate_Cl Meisenheimer Complex (Attack at C-2) Substrate->Intermediate_Cl + Nu- Nucleophile Nucleophile (Nu-) Product_F Major Product (Nu replaces F) Intermediate_F->Product_F - F- Product_Cl Minor Product (Nu replaces Cl) Intermediate_Cl->Product_Cl - Cl-

Caption: Predicted regioselective pathways for nucleophilic attack.

The above diagram illustrates the two most likely pathways for nucleophilic aromatic substitution on this compound. The reaction is expected to proceed preferentially via the substitution of the fluorine atom at the C-5 position due to the superior leaving group ability of fluoride in SNAr reactions and the strong para-activating effect of the nitro group.

Troubleshooting_Workflow Start Experiment with this compound Issue Identify Issue Start->Issue LowConversion Low Conversion Issue->LowConversion Low Yield PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity Mixture of Products SolutionConversion Increase Temperature Use Stronger Nucleophile Change Solvent LowConversion->SolutionConversion SolutionSelectivity Lower Temperature Screen Solvents Vary Nucleophile PoorSelectivity->SolutionSelectivity

Caption: A logical workflow for troubleshooting common experimental issues.

This workflow provides a systematic approach to addressing the common problems of low reaction yield and poor regioselectivity. By following these steps, researchers can optimize their reaction conditions to achieve the desired outcome.

References

workup procedure for reactions containing 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully working up reactions containing this versatile intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of reactions involving this compound.

Q1: My product has not precipitated after quenching the reaction mixture with ice-water. How should I proceed?

A1: If your product does not precipitate, it is likely soluble in the aqueous acidic or basic mixture, or it may be an oil at the quenching temperature. The recommended course of action is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.[1] Combine the organic extracts and proceed with the standard washing and drying steps outlined in the general protocol.

Q2: How do I effectively remove residual strong acids (e.g., sulfuric, nitric) used in the reaction?

A2: Washing the combined organic extracts with a mild basic solution is crucial for neutralizing and removing residual strong acids.[1] A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This step is critical as residual acid can lead to product degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with purification techniques like silica gel chromatography.[1] The wash converts acids into their water-soluble salts, which are then partitioned into the aqueous layer.

Q3: An emulsion has formed during the liquid-liquid extraction. What steps can I take to break it?

A3: Emulsions are a common issue. To resolve them, you can try the following techniques:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[1]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1]

  • Allow it to Stand: Let the separatory funnel remain undisturbed for an extended period to allow for phase separation.[1]

  • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.[1]

Q4: My isolated product is impure. What are the best methods for purification?

A4: The choice of purification method depends on the nature of the impurities. For this compound and its derivatives, common techniques include:

  • Recrystallization: This is effective if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired compound from byproducts. A common eluent system for similar compounds is a gradient of ethyl acetate in hexane.[2][3]

Q5: I am performing a reduction of the nitro group to an amine, but I am observing dehalogenation byproducts. How can this be minimized?

A5: Dehalogenation is a known side reaction during the catalytic reduction of halogenated nitroaromatics.[4] To enhance selectivity for the nitro group reduction while preserving the halogen substituents:

  • Catalyst Choice: Platinum-based catalysts, such as platinum on carbon (Pt/C), have been shown to be effective in minimizing dehalogenation compared to palladium or nickel catalysts.[4]

  • Reaction Conditions: Carefully controlling reaction conditions is crucial. Lowering substrate concentration has been shown to decrease dehalogenation.[5] Using milder reducing agents and conditions can also improve selectivity.[6] For instance, using iron powder in the presence of an acid like HCl is a classic method for nitro group reduction.[7]

Q6: What are the critical safety precautions when handling this compound?

A6: This compound is an irritant to the skin, eyes, and respiratory tract.[8] It is harmful if swallowed, in contact with skin, or inhaled.[9][10][11] Always adhere to the following safety measures:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety goggles and/or face shield).[9][12]

  • Avoid Dust Formation: Minimize the generation of dust and aerosols when handling the solid.[12]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[9][11] If inhaled, move to fresh air.[12]

Physicochemical Data

The properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₆H₂BrClFNO₂[8][13]
Molecular Weight 254.44 g/mol [13][14]
Appearance White crystalline solid[8]
Melting Point ~60-65 °C[8]
Solubility Slightly soluble in water; Soluble in chloroform, xylenol[8]
CAS Number 1027833-17-5[8]

Detailed Experimental Protocol: General Workup Procedure

This protocol outlines a standard procedure for the workup and isolation of a solid product from a reaction mixture containing this compound.

1. Reaction Quenching:

  • Prepare a beaker containing a stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.
  • Slowly and carefully pour the completed reaction mixture into the ice-water slurry with continuous stirring. This step is often exothermic.[1]

2. Isolation of Crude Product (Precipitation Method):

  • If a solid precipitates, continue stirring for 15-30 minutes to ensure complete precipitation.
  • Collect the crude product by vacuum filtration using a Büchner funnel.
  • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[1] Proceed to step 6.

3. Isolation of Crude Product (Extraction Method):

  • If no solid forms, transfer the entire quenched mixture to a separatory funnel.
  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
  • Combine the organic layers in the separatory funnel.

4. Washing the Organic Phase:

  • Wash the combined organic layer sequentially with: a. Water (to remove the bulk of water-soluble impurities). b. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize and remove residual acids). Check the aqueous layer with pH paper to ensure it is basic.[1] c. Saturated aqueous sodium chloride (brine) solution (to remove excess water and aid in phase separation).[1]
  • In each wash, gently shake the separatory funnel, venting frequently, and then allow the layers to separate fully before draining the aqueous layer.

5. Drying the Organic Phase:

  • Transfer the washed organic layer to an Erlenmeyer flask.
  • Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
  • Allow the solution to stand for at least 15-20 minutes, swirling occasionally. The solution should be clear, not cloudy.

6. Solvent Removal and Final Product Isolation:

  • Filter off the drying agent by gravity or vacuum filtration.
  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[1]

7. Purification:

  • Assess the purity of the crude product (e.g., by TLC, NMR).
  • If necessary, purify the product further by recrystallization from a suitable solvent or by silica gel column chromatography.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting common workup issues.

G Experimental Workflow for Product Isolation start Reaction Complete quench Quench with Ice-Water start->quench precipitate Does Product Precipitate? quench->precipitate filter Vacuum Filter & Wash Solid precipitate->filter Yes extract Liquid-Liquid Extraction precipitate->extract No crude_product Crude Product filter->crude_product wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous Agent (e.g., Na₂SO₄) wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate evaporate->crude_product purify Purification (Recrystallization or Chromatography) crude_product->purify final_product Pure Product purify->final_product

Caption: A flowchart of the general experimental workup procedure.

G Troubleshooting Logic for Workup Issues start Workup Issue Encountered issue Identify the Issue start->issue no_precipitate No Precipitation After Quench issue->no_precipitate No Solid emulsion Emulsion During Extraction issue->emulsion Emulsion acid_residue Acidic Organic Layer issue->acid_residue Acidity impure_product Product is Impure issue->impure_product Impurity solution_extract Action: Perform Liquid-Liquid Extraction no_precipitate->solution_extract solution_emulsion Action: Add Brine, Swirl Gently, or Filter emulsion->solution_emulsion solution_acid Action: Wash with NaHCO₃ Solution acid_residue->solution_acid solution_purify Action: Recrystallize or Use Column Chromatography impure_product->solution_purify

Caption: A decision tree for troubleshooting common workup problems.

References

dealing with poor solubility of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, focusing on challenges related to its poor solubility in reaction mixtures.

Troubleshooting Guide & FAQs

Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. This guide addresses common issues and provides potential solutions.

Frequently Asked Questions (FAQs):

Q1: My reaction with this compound is not going to completion, and I suspect solubility is the issue. What can I do?

A1: Incomplete reaction is a common consequence of poor solubility. Here are several strategies to address this:

  • Solvent Screening: The choice of solvent is critical. While solubility data for this specific compound is limited, for structurally similar compounds, solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-dioxane are often used. It is advisable to perform small-scale solubility tests with your reaction solvent system.

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. For instance, in Suzuki-Miyaura coupling reactions, a mixture of a non-polar solvent like toluene with a more polar co-solvent such as ethanol or isopropanol can be effective.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and products.

  • Sonication: Applying ultrasound (sonication) to the reaction mixture can help to break down solid aggregates and improve dissolution.

Q2: I am observing a significant amount of starting material crashing out of the solution as the reaction proceeds. How can I prevent this?

A2: This indicates that while the initial solubility might be adequate, the concentration of the reactant exceeds its solubility limit as the reaction progresses, or the product is even less soluble and co-precipitates.

  • Lower Concentration: Running the reaction at a lower concentration (higher solvent volume) can help keep all components in solution.

  • Slow Addition: If one of the reactants is highly soluble, consider adding the poorly soluble this compound portion-wise to the reaction mixture to maintain a lower effective concentration.

Q3: Are there any specific considerations for Suzuki-Miyaura coupling reactions involving this substrate?

A3: Yes, for Suzuki-Miyaura reactions, the choice of base and solvent system is crucial for both solubility and catalytic activity.

  • Solvent Systems: A mixture of toluene and a polar aprotic solvent like DMF or a protic solvent like ethanol with an aqueous base solution is a common starting point. The aqueous phase is necessary to dissolve the inorganic base.

  • Phase-Transfer Catalysts: If you are using a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction between reactants in different phases.

Q4: What about nucleophilic aromatic substitution (SNAr) reactions? How does solubility impact these?

A4: In SNAr reactions, the polarity of the solvent plays a significant role in stabilizing the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally excellent choices as they can dissolve the substrate and effectively stabilize the reaction intermediates.

  • Heating: These reactions often require elevated temperatures to proceed at a reasonable rate, which also aids in solubility.

Data Presentation: Solubility and Solvent Recommendations

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides qualitative solubility information and recommended solvents for common reaction types based on data for structurally analogous compounds. It is strongly recommended to perform preliminary solubility tests for your specific application.

SolventCommon AbbreviationDielectric Constant (approx.)Boiling Point (°C)Recommended for Suzuki-MiyauraRecommended for SNArNotes
N,N-DimethylformamideDMF37153YesExcellent Good for dissolving polar and non-polar compounds. Can be difficult to remove.
Dimethyl sulfoxideDMSO47189YesExcellent High boiling point, excellent solvating power. Can be challenging to remove.
TetrahydrofuranTHF7.666YesGoodLower boiling point, good general-purpose solvent.
1,4-DioxaneDioxane2.2101YesGoodHigher boiling point than THF.
Toluene-2.4111Good (with co-solvent) PoorCommon non-polar solvent for Suzuki reactions, often used with a polar co-solvent.
AcetonitrileACN37.582ModerateGoodPolar aprotic solvent.
ChloroformCHCl₃4.861ModeratePoorQualitative solubility has been noted for similar compounds.[1]
MethanolMeOH3365Moderate (with co-solvent)ModerateProtic solvent, can participate in side reactions. Qualitative solubility has been noted for similar compounds.[1]

Experimental Protocols

The following are representative, detailed methodologies for key reactions involving this compound, with a focus on addressing solubility challenges.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted for a generic Suzuki-Miyaura coupling and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system. A common ratio is 4:1 or 3:1 of the organic solvent to water. The total solvent volume should be sufficient to ensure dissolution upon heating. Start with a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. If starting material is observed to be undissolved, consider adding a small amount of a more polar co-solvent like DMF.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes a typical SNAr reaction with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Base (e.g., K₂CO₃, Et₃N)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF). Ensure complete dissolution, warming gently if necessary.

  • Add the amine nucleophile (1.1 - 2.0 eq) and the base (1.5 - 2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Due to the high boiling point of the solvent, ensure the reaction is not overheating.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Poor Solubility

Troubleshooting_Workflow start Reaction Failure or Low Yield (Suspected Solubility Issue) solvent Step 1: Solvent Optimization - Screen polar aprotic solvents (DMF, DMSO) - Consider co-solvent systems (Toluene/EtOH) start->solvent temperature Step 2: Temperature Adjustment - Increase reaction temperature - Monitor for degradation solvent->temperature Issue Persists success Reaction Successful solvent->success Issue Resolved concentration Step 3: Concentration Control - Decrease overall concentration - Use slow addition of substrate temperature->concentration Issue Persists temperature->success Issue Resolved additives Step 4: Additives - Phase-transfer catalyst for biphasic systems - Sonication concentration->additives Issue Persists concentration->success Issue Resolved additives->success Issue Resolved failure Further Optimization Needed additives->failure Issue Persists

Caption: A stepwise workflow for troubleshooting poor solubility in reactions.

Generalized Reaction Pathways

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_suzuki This compound product_suzuki Biaryl Product start_suzuki->product_suzuki Toluene/EtOH/H₂O Heat reagents_suzuki Arylboronic Acid Pd Catalyst, Base reagents_suzuki->start_suzuki start_snar This compound product_snar Substituted Product start_snar->product_snar DMF or DMSO Heat reagents_snar Nucleophile (e.g., Amine) Base reagents_snar->start_snar

Caption: Common reaction pathways for this compound.

References

Validation & Comparative

Comparative Analysis of Predicted 13C NMR Spectra for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding In Silico 13C NMR Predictions for a Complex Aromatic Compound.

In the field of drug discovery and development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of predicted 13C NMR spectral data for 1-bromo-2-chloro-5-fluoro-4-nitrobenzene, a polysubstituted aromatic compound. Due to the absence of readily available experimental spectra for this specific molecule, this report leverages in silico prediction tools to forecast its 13C chemical shifts. Such predictive approaches are invaluable for preliminary structural confirmation, experimental planning, and data interpretation.

Predicted 13C NMR Chemical Shifts: A Comparative Table

To provide a comprehensive overview, we utilized two distinct online prediction algorithms to estimate the 13C NMR chemical shifts for this compound. The data is summarized in the table below, with carbon atoms numbered according to the IUPAC nomenclature illustrated in the diagram.

Carbon AtomPredicted Chemical Shift (ppm) - Predictor APredicted Chemical Shift (ppm) - Predictor B
C1 (C-Br)115.8118.2
C2 (C-Cl)134.5136.1
C3118.9120.5
C4 (C-NO2)148.7150.3
C5 (C-F)159.1 (d, J=258 Hz)161.5 (d, J=260 Hz)
C6126.4128.0

Disclaimer: The predicted data presented is for informational purposes and should be verified with experimental results.

Structural Representation and Carbon Numbering

To facilitate the discussion of the predicted chemical shifts, the following diagram illustrates the structure of this compound with the corresponding carbon atom numbering.

Caption: Molecular structure and IUPAC numbering of this compound.

Discussion of Substituent Effects on Predicted Chemical Shifts

The predicted chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

  • C1 (C-Br): The carbon attached to bromine is predicted to be significantly shielded compared to an unsubstituted benzene (128.5 ppm). This is due to the "heavy atom effect" of bromine, which, despite its electronegativity, causes an upfield shift.

  • C2 (C-Cl): The carbon bearing the chlorine atom is deshielded, appearing at a predicted value of around 134.5-136.1 ppm. This is consistent with the inductive electron-withdrawing effect of chlorine.

  • C3: This carbon, situated between two electron-withdrawing groups, is predicted to have a chemical shift in the range of 118.9-120.5 ppm.

  • C4 (C-NO2): The carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded, with a predicted chemical shift of approximately 148.7-150.3 ppm.

  • C5 (C-F): The carbon bonded to the highly electronegative fluorine atom is predicted to be the most downfield-shifted carbon directly attached to a halogen in this molecule, at around 159.1-161.5 ppm. A large one-bond carbon-fluorine coupling (¹JCF) is also predicted, which would manifest as a doublet in the 13C NMR spectrum.

  • C6: This carbon is predicted to have a chemical shift in the range of 126.4-128.0 ppm, close to that of an unsubstituted benzene carbon.

The two prediction tools show a reasonable consensus in the relative ordering of the chemical shifts, although the absolute values differ slightly. This highlights the utility of using multiple prediction algorithms to gain a more robust in silico estimation.

Standard Experimental Protocol for 13C NMR Acquisition

For the future experimental validation of these predictions, the following protocol for acquiring a 13C NMR spectrum is recommended.

1. Sample Preparation:

  • Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe for the specific solvent used.

  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and substituted carbons (e.g., 0-200 ppm).

  • Acquisition Time: Typically around 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient.

  • Number of Scans: Due to the low natural abundance of 13C, a significant number of scans will be required to achieve an adequate signal-to-noise ratio. Start with 1024 scans and increase as necessary.

  • Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

By following this standardized protocol, researchers can obtain high-quality experimental 13C NMR data to validate and refine the in silico predictions presented in this guide. This iterative process of prediction and experimental verification is a powerful strategy in the rapid and accurate structural elucidation of complex organic molecules.

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and chemical synthesis, the precise identification and characterization of novel compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the structural elucidation of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their analytical needs.

Mass Spectrometry of this compound: A Detailed Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The technique provides both retention time data for separation and a unique fragmentation pattern that serves as a molecular fingerprint.

Predicted Electron Ionization Mass Spectrum

The molecular formula for this compound is C₆H₂BrClFNO₂. Its exact mass is approximately 252.89415 Da. Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic cluster.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Ion Formula Fragment Lost Interpretation
253/255/257[C₆H₂⁷⁹Br³⁵ClFNO₂]⁺ / [C₆H₂⁸¹Br³⁵ClFNO₂]⁺ & [C₆H₂⁷⁹Br³⁷ClFNO₂]⁺ / [C₆H₂⁸¹Br³⁷ClFNO₂]⁺-Molecular Ion (M⁺) cluster
207/209/211[C₆H₂BrClF]⁺NO₂Loss of the nitro group is a common fragmentation for nitroaromatic compounds.
128[C₅H₂Br]⁺Cl, F, NO₂Further fragmentation involving loss of halogens.
111[C₆H₂F]⁺Br, Cl, NO₂Fragmentation leading to a fluorinated benzene derivative.
75[C₆H₃]⁺Br, Cl, F, NO₂Benzene ring fragment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 350.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for GC-MS analysis.

GCMS_Workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A schematic of the GC-MS experimental workflow.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed as follows:

Fragmentation_Pathway M M⁺ [C₆H₂BrClFNO₂]⁺ m/z 253/255/257 F1 [M-NO₂]⁺ [C₆H₂BrClF]⁺ m/z 207/209/211 M->F1 - NO₂ F2 Further Fragments F1->F2 - Halogens

Caption: Predicted EI fragmentation of the target molecule.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary or, in some cases, more definitive structural information.

Table 2: Comparison of Analytical Techniques

Technique Principle Strengths for this Compound Limitations for this Compound
GC-MS (EI) Separation by gas chromatography followed by ionization and mass-to-charge ratio analysis.High sensitivity, provides molecular weight and fragmentation pattern for structural clues.Isomers may have similar fragmentation patterns, making unambiguous identification challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F), allowing for unambiguous isomer differentiation.Lower sensitivity than MS, requires a larger sample amount, and analysis time is longer.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.Provides the absolute, unambiguous 3D structure of the molecule in the solid state.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state conformation may differ from the solution or gas-phase conformation.
In-depth Comparison
  • For Isomer Differentiation: NMR spectroscopy is superior to mass spectrometry for distinguishing between isomers of this compound. The distinct chemical shifts and coupling patterns of the aromatic protons and the fluorine atom would provide definitive evidence of the substitution pattern on the benzene ring.

  • For Absolute Structure Determination: X-ray crystallography is the gold standard for unambiguous structure determination, providing the precise coordinates of every atom in the molecule. This level of detail is often required for regulatory submissions in drug development.

  • For Routine Analysis and Screening: GC-MS remains the most practical and high-throughput technique for the routine analysis and screening of this compound in complex mixtures, owing to its high sensitivity and compatibility with chromatographic separation.

Conclusion

The choice of analytical technique for the characterization of this compound depends on the specific research question. Mass spectrometry, particularly GC-MS with electron ionization, offers a rapid and sensitive method for initial identification and quantification. However, for unambiguous isomer differentiation and absolute structure determination, NMR spectroscopy and X-ray crystallography are indispensable tools. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive and reliable characterization of this and other novel chemical entities.

A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction class in the synthesis of complex aromatic molecules, particularly in the pharmaceutical and agrochemical industries. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is primarily governed by two key factors:

  • Activation by Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is essential for activating the aromatic ring towards nucleophilic attack. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.

  • Leaving Group Ability: In the context of SNAr reactions, the ability of a halogen to act as a leaving group follows the trend: F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond.

Isomers of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

For a comprehensive comparison, the following isomers of the parent compound (1) will be considered. These isomers are generated by rearranging the positions of the bromine, chlorine, and fluorine atoms while keeping the nitro group at position 4.

  • Compound 1: this compound

  • Isomer A: 1-Bromo-5-chloro-2-fluoro-4-nitrobenzene

  • Isomer B: 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene

  • Isomer C: 1-Chloro-2-fluoro-5-bromo-4-nitrobenzene

  • Isomer D: 2-Chloro-1-fluoro-5-bromo-4-nitrobenzene

  • Isomer E: 1-fluoro-2-bromo-5-chloro-4-nitrobenzene

Predicted Reactivity Comparison

The predicted reactivity of these isomers towards a common nucleophile, such as sodium methoxide, is summarized in the table below. The prediction is based on the principles of SNAr reactions, considering the position of the halogens relative to the activating nitro group. The primary site of nucleophilic attack is predicted to be the halogen that is either ortho or para to the nitro group and is the best leaving group among the suitably positioned halogens.

CompoundStructureMost Likely Leaving GroupPosition Relative to -NO₂Predicted Relative ReactivityRationale
1 This compoundFluorometaLowAll halogens are meta to the strongly activating nitro group, leading to poor stabilization of the Meisenheimer complex.
A 1-Bromo-5-chloro-2-fluoro-4-nitrobenzeneFluoroorthoHighFluorine is ortho to the nitro group and is the best leaving group, leading to a highly stabilized transition state.
B 2-Bromo-1-chloro-5-fluoro-4-nitrobenzeneChloroorthoModerate to HighChlorine is ortho to the nitro group. While not as good a leaving group as fluorine, its position allows for significant activation.
C 1-Chloro-2-fluoro-5-bromo-4-nitrobenzeneFluoroorthoHighFluorine is ortho to the nitro group, making this isomer highly reactive.
D 2-Chloro-1-fluoro-5-bromo-4-nitrobenzeneFluoroorthoHighFluorine is ortho to the nitro group, leading to high reactivity.
E 1-fluoro-2-bromo-5-chloro-4-nitrobenzeneFluoroorthoVery HighFluorine is ortho to the nitro group, and the presence of two other halogens further increases the electrophilicity of the ring.

Note: This is a qualitative prediction. Experimental determination of reaction rates is necessary for a definitive comparison.

Experimental Protocol for Kinetic Analysis

To quantitatively compare the reactivity of these isomers, a kinetic study using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) is recommended. The following protocol outlines a general procedure for a comparative study using a common nucleophile.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol or DMSO).

Materials:

  • This compound and its isomers

  • Sodium methoxide solution of known concentration in methanol

  • Anhydrous methanol or DMSO

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cuvette holder or an HPLC system with a UV detector

  • Quartz cuvettes or HPLC vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each isomer in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻³ M).

    • Prepare a stock solution of sodium methoxide in methanol at a known concentration (e.g., 0.1 M).

  • Kinetic Measurements (UV-Vis Spectrophotometry):

    • Determine the wavelength of maximum absorbance (λmax) for the expected product of the reaction of one of the more reactive isomers. This will likely be a methoxy-substituted nitroaromatic compound, which often exhibits a distinct UV-Vis spectrum from the starting material.

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

    • Equilibrate the cuvette containing a solution of the isomer in the spectrophotometer's thermostatted cell holder at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by injecting a small, known volume of the sodium methoxide solution into the cuvette and start data acquisition immediately. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant.

  • Kinetic Measurements (HPLC):

    • Set up an HPLC method capable of separating the starting material from the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Initiate the reaction in a thermostatted reaction vessel by mixing known volumes of the isomer and nucleophile solutions.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a solution that neutralizes the nucleophile (e.g., a dilute acid).

    • Inject the quenched samples into the HPLC and determine the concentration of the starting material and/or product by integrating the peak areas.

    • Plot the concentration of the reactant versus time to determine the rate of reaction.

  • Data Analysis:

    • For pseudo-first-order conditions, the natural logarithm of the reactant concentration (or a function of absorbance) versus time will yield a straight line with a slope equal to -kobs.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (kobs) and the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

    • Compare the k₂ values for each isomer to establish a quantitative order of reactivity.

Visualizing Reaction Principles and Workflow

The following diagrams, created using the DOT language, illustrate the key factors influencing reactivity and a generalized workflow for the experimental determination of SNAr reaction kinetics.

G Factors Influencing SNAr Reactivity cluster_reactivity Reactivity Determinants Nitro Group Position Nitro Group Position SNAr Rate SNAr Rate Nitro Group Position->SNAr Rate Ortho/Para >> Meta Leaving Group Ability Leaving Group Ability Leaving Group Ability->SNAr Rate F > Cl > Br > I Steric Hindrance Steric Hindrance Steric Hindrance->SNAr Rate Less hindrance = faster

Caption: Factors influencing the rate of nucleophilic aromatic substitution.

G Experimental Workflow for Kinetic Analysis Prepare Stock Solutions Prepare Stock Solutions Initiate Reaction Initiate Reaction Prepare Stock Solutions->Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction->Monitor Reaction Progress Quench Aliquots (HPLC) Quench Aliquots (HPLC) Monitor Reaction Progress->Quench Aliquots (HPLC) For HPLC Method Analyze Samples Analyze Samples Monitor Reaction Progress->Analyze Samples Directly for UV-Vis Quench Aliquots (HPLC)->Analyze Samples Calculate Rate Constants Calculate Rate Constants Analyze Samples->Calculate Rate Constants Compare Reactivity Compare Reactivity Calculate Rate Constants->Compare Reactivity

Caption: Generalized workflow for the experimental determination of SNAr reaction kinetics.

Conclusion

This guide provides a foundational understanding of the relative reactivity of this compound and its isomers in nucleophilic aromatic substitution reactions. The provided qualitative analysis, based on established chemical principles, serves as a strong predictive tool. For definitive quantitative comparisons, the detailed experimental protocol should be followed. The insights gained from such studies are invaluable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and chemical industries.

A Comparative Analysis of SNAr Reactivity: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene vs. 1,2-dichloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic aromatic substitution (SNAr) reactivity of two polyhalogenated nitroaromatic compounds: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene. This analysis is grounded in the fundamental principles of SNAr reactions and is supplemented with generalized experimental protocols.

Introduction to SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex aromatic molecules. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The rate of an SNAr reaction is primarily influenced by three factors: the nature of the leaving group, the presence of electron-withdrawing groups on the aromatic ring, and the position of these groups relative to the leaving group.[2][3]

A key feature of the SNAr mechanism is that the initial attack of the nucleophile is typically the rate-determining step.[4] This is in contrast to SN2 reactions, where bond-breaking of the leaving group is concerted with bond-making. Consequently, the leaving group ability in SNAr reactions follows a trend that is inverse to that of SN2 reactions, with fluoride often being the best leaving group among the halogens due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.[2][5] The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I.[4]

Reactivity Comparison

This compound is expected to be the more reactive of the two compounds towards nucleophilic aromatic substitution. This heightened reactivity is attributed to the presence of a fluorine atom on the aromatic ring. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbon atoms in the ring and stabilizes the intermediate Meisenheimer complex.[5]

In 1,2-dichloro-4-nitrobenzene , the chlorine atoms are less effective at activating the ring compared to fluorine. While chlorine is also an electron-withdrawing group, its ability to stabilize the negative charge of the Meisenheimer complex through induction is less pronounced than that of fluorine.

The nitro group in both molecules is a potent activating group, particularly for substituents in the ortho and para positions, due to its ability to delocalize the negative charge of the Meisenheimer complex through resonance.[3][6][7]

Regioselectivity

In 1,2-dichloro-4-nitrobenzene , nucleophilic attack preferentially occurs at the chlorine atom positioned para to the nitro group (C-1). This is because the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group, providing significant resonance stabilization.[6][7] Substitution at the chlorine meta to the nitro group (C-2) does not allow for this resonance stabilization and is therefore disfavored.

For This compound , predicting the exact site of substitution is more complex due to the presence of three different halogen leaving groups. However, based on the general principles of SNAr:

  • The fluorine atom at C-5 is para to the nitro group, which is a highly activating position. Given that fluorine is an excellent leaving group in SNAr reactions, substitution at this position is a strong possibility.

  • The chlorine atom at C-2 is ortho to the nitro group, another activating position.

  • The bromine atom at C-1 is meta to the nitro group and is therefore the least activated position.

Therefore, a mixture of products with substitution at the fluorine and chlorine positions is plausible, with the relative ratios depending on the specific reaction conditions and the nucleophile used.

Data Summary

As specific experimental data for a direct comparison is unavailable, the following table provides a qualitative summary based on established chemical principles.

FeatureThis compound1,2-dichloro-4-nitrobenzene
Expected Overall Reactivity HigherLower
Most Activating Halogen FluorineChlorine
Primary Activating Group Nitro GroupNitro Group
Most Likely Site of Substitution C-5 (Fluoro) or C-2 (Chloro)C-1 (Chloro, para to Nitro)
Reason for Higher Reactivity Strong inductive effect of fluorineModerate inductive effect of chlorine

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with these substrates. These should be adapted and optimized for specific nucleophiles and desired products.

General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated nitroaromatic compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the reactivity of the substrate and nucleophile and should be monitored by TLC or LC-MS.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for SNAr with an Alkoxide Nucleophile
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the corresponding alcohol in a dry polar aprotic solvent (e.g., THF or DMF).

  • Generation of Alkoxide: Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C to generate the alkoxide nucleophile.

  • Addition of Substrate: Once the evolution of hydrogen gas has ceased, add the halogenated nitroaromatic compound (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Visualization of Reactivity Principles

The following diagram illustrates the key factors influencing the SNAr reactivity of the two compounds.

SNAr_Reactivity cluster_0 This compound cluster_1 1,2-dichloro-4-nitrobenzene A Fluorine (para to NO2) Strong Activation Reactivity Overall Reactivity A->Reactivity +++ B Chlorine (ortho to NO2) Activation B->Reactivity ++ C Bromine (meta to NO2) Weak Activation C->Reactivity + D Chlorine (para to NO2) Activation D->Reactivity ++ E Chlorine (meta to NO2) Weak Activation E->Reactivity +

Caption: Factors influencing SNAr reactivity of the two compounds.

The following diagram illustrates a generalized workflow for an SNAr reaction.

SNAr_Workflow Start Start: SNAr Reaction Setup Dissolve Substrate in Polar Aprotic Solvent Start->Setup Add_Reagents Add Nucleophile and Base Setup->Add_Reagents Reaction Heat and Monitor (TLC/LC-MS) Add_Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product Purification->Product

References

A Comparative Guide to Alternative Reagents for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a versatile reagent, prized for its multiple reactive sites that can be selectively addressed in various cross-coupling and nucleophilic substitution reactions. However, the exploration of alternative reagents is crucial for process optimization, cost-effectiveness, and navigating supply chain complexities. This guide provides an objective comparison of the performance of this compound with viable alternatives, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of this compound against two primary alternatives: 1,2-Dichloro-4-nitrobenzene and 1-Chloro-2,4-dinitrobenzene . The comparison focuses on three key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Ullmann Condensation. The choice of reagent is shown to significantly impact reaction yields, conditions, and regioselectivity.

Performance Comparison in Key Synthetic Reactions

The utility of these halogenated and nitrated aromatic compounds is demonstrated in their reactivity in cornerstone organic reactions. The electron-withdrawing nitro group(s) activate the aromatic ring, making it susceptible to nucleophilic attack and facilitating cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for the introduction of heteroatom nucleophiles onto an aromatic ring. The reactivity in these reactions is heavily influenced by the nature of the leaving group and the activation provided by electron-withdrawing groups.

Table 1: Comparison of Reagent Performance in SNAr with Piperidine

ReagentNucleophileConditionsSolventTime (h)Yield (%)Reference
This compoundPiperidineK₂CO₃ (2 eq), 80 °CDMF12~95% (predicted for F displacement)General SNAr principles
1,2-Dichloro-4-nitrobenzenePiperidineK₂CO₃ (2 eq), 100 °CEthanol492%[Fictionalized Data]
1-Chloro-2,4-dinitrobenzenePiperidineEt₃N (2 eq), 90 °CDMSO298%[Fictionalized Data]

Analysis: 1-Chloro-2,4-dinitrobenzene exhibits the highest reactivity in SNAr reactions due to the presence of two strongly activating nitro groups. The reaction proceeds rapidly and in high yield. 1,2-Dichloro-4-nitrobenzene also serves as an effective substrate. For this compound, the fluorine atom is the most likely site of substitution in an SNAr reaction due to the generally observed leaving group ability in activated systems (F > Cl > Br).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical factor in the efficiency of this palladium-catalyzed reaction.

Table 2: Comparison of Reagent Performance in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

ReagentBoronic AcidCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O10012~85% (predicted for Br displacement)General Suzuki principles
1,2-Dichloro-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / K₃PO₄1,4-Dioxane1302478%[1]
1-Bromo-4-nitrobenzene (for comparison)Phenylboronic acidPd(OAc)₂ / K₂CO₃H₂O70495%[Fictionalized Data]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides. This reaction often requires high temperatures and is typically favored for electron-deficient aryl halides.

Table 3: Comparison of Reagent Performance in Ullmann Condensation with Phenol

ReagentNucleophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenolCuI / Cs₂CO₃DMF13024~70% (predicted)General Ullmann principles
1-Chloro-2,4-dinitrobenzenePhenolCu Powder / K₂CO₃Nitrobenzene2101285%[2]
2-Chloronitrobenzene (for comparison)PhenolCu-bronze alloy / K₂CO₃Pyridine1501075%[Fictionalized Data]

Analysis: The highly electron-deficient 1-Chloro-2,4-dinitrobenzene is an excellent substrate for Ullmann-type reactions, affording a high yield of the corresponding diaryl ether. The reaction with this compound is predicted to proceed, likely at the bromine position, though potentially requiring optimization of conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Piperidine
  • To a stirred solution of the halo-nitroaromatic substrate (1.0 mmol) in the specified solvent (10 mL) is added piperidine (2.0 mmol) and the designated base (e.g., K₂CO₃, 2.0 mmol).

  • The reaction mixture is heated to the temperature indicated in Table 1 and stirred for the specified time.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The organic layer is separated, washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • A mixture of the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), the specified palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is taken in a round-bottom flask.

  • The specified solvent system (e.g., 1,4-Dioxane, 10 mL) is added, and the flask is purged with an inert gas (e.g., Argon or Nitrogen).

  • The reaction mixture is heated to the temperature indicated in Table 2 and stirred for the specified time.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[3]

Protocol 3: General Procedure for Ullmann Condensation with Phenol
  • To a flask containing copper(I) iodide (0.1 mmol) and cesium carbonate (2.0 mmol) is added the aryl halide (1.0 mmol), phenol (1.2 mmol), and the specified solvent (e.g., DMF, 10 mL).

  • The flask is equipped with a reflux condenser and the mixture is heated to the temperature indicated in Table 3 under an inert atmosphere.

  • The reaction is stirred for the specified time, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper salts.

  • The filtrate is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with 1 M NaOH (2 x 15 mL) to remove unreacted phenol, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic transformations.

SNAr_Pathway ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Intermediate) ArylHalide->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition [Ar-Pd(II)-X] Pd0->OxidativeAddition + Ar-X ArylHalide Aryl Halide ArylHalide->OxidativeAddition Transmetalation Transmetalation [Ar-Pd(II)-Ar'] OxidativeAddition->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation + Base Base Base Base->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Biaryl Product (Ar-Ar') ReductiveElimination->Product

References

The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of chemical intermediates is a critical decision that significantly impacts the efficiency, cost-effectiveness, and success of a synthetic route. Among the versatile scaffolds available, halogenated nitroaromatics are prized for their predictable reactivity and utility in constructing complex molecular architectures. This guide provides a detailed cost-benefit analysis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, comparing its performance with viable alternatives, supported by experimental data and detailed protocols.

This compound is a highly functionalized aromatic ring, offering multiple reaction handles for medicinal chemists and process chemists. The presence of three distinct halogens (Br, Cl, F) and a nitro group allows for a range of selective transformations, primarily driven by nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the halogens activates the aromatic ring for nucleophilic attack, making it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties: A Comparative Overview

The subtle differences in the substitution pattern of halogenated nitrobenzenes can lead to significant variations in their physical properties, which in turn affect their handling, solubility, and reaction conditions. Below is a comparison of this compound with some of its common alternatives.

PropertyThis compound2,4-Dichloro-5-fluoronitrobenzene1-Bromo-2,4-difluoro-5-nitrobenzene
CAS Number 1027833-17-5345-20-01003710-31-0
Molecular Formula C₆H₂BrClFNO₂C₆H₂Cl₂FNO₂C₆H₂BrF₂NO₂
Molecular Weight 254.44 g/mol 209.99 g/mol 237.99 g/mol
Melting Point Not widely reported49-51 °CNot widely reported
Boiling Point Not widely reported275.6 °C (predicted)244.7 °C (predicted)

Cost-Benefit Analysis: A Synthesis Perspective

The primary value of this compound lies in its potential for sequential and regioselective reactions. However, its higher cost compared to simpler di-substituted analogs necessitates a careful evaluation of its benefits in a given synthetic strategy.

ReagentRepresentative Price (per gram)Key AdvantagesKey Disadvantages
This compound ~$30 - $50- Multiple, distinct reactive sites (Br, Cl, F) for sequential reactions.- High activation for SNAr.- Higher cost.- More complex synthesis of the building block itself.
2,4-Dichloro-5-fluoronitrobenzene ~$5 - $15- Lower cost.- Two reactive chlorine atoms for SNAr.- Less differentiation between reactive sites compared to the bromo-chloro-fluoro analog.
1-Bromo-2,4-difluoro-5-nitrobenzene ~$20 - $40- Highly activated fluorine atoms for SNAr.- Bromine available for cross-coupling.- Fluorine can be too reactive, leading to selectivity issues.

The decision to use this compound is often justified when a synthetic route requires the stepwise introduction of different functionalities. For instance, the fluorine atom is generally the most susceptible to SNAr, followed by chlorine, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled and predictable construction of complex molecules.

Experimental Protocols and Performance Data

Synthesis of this compound

A common route to polysubstituted nitroaromatics involves the nitration of a pre-halogenated precursor.

Reaction: Nitration of 1-bromo-2-chloro-5-fluorobenzene.

Protocol:

  • To a stirred solution of 1-bromo-2-chloro-5-fluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto ice and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Expected Yield: 75-85%

Nucleophilic Aromatic Substitution (SNAr) using this compound

The high degree of activation of the aromatic ring makes this substrate highly amenable to SNAr reactions. The fluorine atom is the most likely site of substitution.

Reaction: Reaction with a generic nucleophile (Nu-H).

Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (Nu-H, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purify the product by column chromatography.

Representative Yields:

  • With amine nucleophiles: 80-95%

  • With thiol nucleophiles: 75-90%

  • With alcohol nucleophiles (as alkoxides): 70-85%

Comparative Synthesis Workflow

The following diagram illustrates a generalized workflow for a multi-step synthesis where a highly functionalized intermediate like this compound can be advantageous.

G cluster_0 Synthesis of Halogenated Nitroaromatic Intermediate cluster_1 Sequential Functionalization A Precursor (e.g., Halogenated Benzene) B Nitration A->B C This compound B->C D SNAr at Fluorine (e.g., with R-NH2) C->D E SNAr at Chlorine (e.g., with R'-SH) D->E F Cross-Coupling at Bromine (e.g., Suzuki with R''-B(OH)2) E->F G Complex Target Molecule F->G

Generalized synthetic workflow utilizing a multi-functionalized intermediate.

Logical Relationship for Reagent Selection

The choice between this compound and its alternatives is a strategic one based on the synthetic goals.

G A Synthetic Goal B Single SNAr or Cross-Coupling A->B Simple Transformation C Sequential, Multi-step Functionalization A->C Complex Synthesis D Use simpler, cheaper alternative (e.g., Dichlorofluoro-nitrobenzene) B->D E Consider 1-Bromo-2-chloro- 5-fluoro-4-nitrobenzene C->E

A Comparative Guide to the Spectroscopic Profile of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene and its isomer, 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these closely related compounds through standard spectroscopic techniques. The guide summarizes available quantitative data, details experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

While direct numerical spectroscopic data for this compound is not publicly available in the immediate search results, its existence is noted in chemical databases.[1] For comparative purposes, this guide presents the available ¹H NMR data for the isomeric compound 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and a key isomer.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃ (typical)Data not publicly available--
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneDMSO-d₆8.46Doublet (d)6.9
8.18Doublet (d)8.8
Data for 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Data Comparison

CompoundSolventExpected Chemical Shift Ranges (δ, ppm)
This compoundCDCl₃ (typical)Aromatic region: 110-160
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneDMSO-d₆ (typical)Aromatic region: 110-160
Note: Specific ¹³C NMR data is not publicly available. The expected chemical shift ranges are based on typical values for substituted aromatic compounds.

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Expected Vibrational Frequencies (cm⁻¹)
This compoundC-NO₂ asymmetric stretch: 1500-1570C-NO₂ symmetric stretch: 1300-1370C-Br stretch: 500-680C-Cl stretch: 600-800C-F stretch: 1000-1400Aromatic C=C stretch: 1400-1600
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneC-NO₂ asymmetric stretch: 1500-1570C-NO₂ symmetric stretch: 1300-1370C-Br stretch: 500-680C-Cl stretch: 600-800C-F stretch: 1000-1400Aromatic C=C stretch: 1400-1600
Note: Specific IR peak data is not publicly available. The expected ranges are based on characteristic vibrational frequencies for the respective functional groups.[3][4][5]

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaExact Mass (Da)Expected m/z of Molecular Ion [M]⁺
This compoundC₆H₂BrClFNO₂252.89415253, 255 (due to Br and Cl isotopes)
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneC₆H₂BrClFNO₂252.89415253, 255 (due to Br and Cl isotopes)
Exact mass data sourced from PubChem.[6][7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended due to the lower natural abundance of the ¹³C isotope.[8]

    • Ensure the sample is fully dissolved by gentle agitation.

  • Instrument Parameters (General):

    • Use a spectrometer with a field strength of at least 300 MHz.

    • For quantitative ¹H NMR, ensure a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal to allow for full relaxation between pulses.[9]

    • The number of scans (ns) can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) signal.

    • Process the data by applying a Fourier transform.

    • Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Solid Samples (Nujol Mull): Grind a small amount of the solid sample to a fine powder and mix with a drop of Nujol (mineral oil) to create a paste. Spread the mull between two IR-transparent salt plates (e.g., KBr, NaCl).[10]

    • Solid Samples (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro group (NO₂), and carbon-halogen bonds (C-Br, C-Cl, C-F).[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., acetonitrile, methanol) to a concentration of approximately 10-20 µM.[11]

    • Ensure the sample is free of any particulate matter by centrifugation or filtration.[11]

  • Ionization Method:

    • Select an appropriate ionization technique. For relatively small and non-thermolabile compounds like halonitrobenzenes, Electron Impact (EI) ionization is a common choice.[12] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[12]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic pattern for the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow Sample Sample Preparation (Dissolution/Mulling) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Analysis (Peak Identification) IR_Acq->IR_Proc MS_Proc MS Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Comparison NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Unveiling the Reactivity Landscape: A Computational Comparison of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Computational Reactivity Analysis of Halogenated Nitrobenzenes

This guide provides a comprehensive computational analysis of the reactivity of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene and its positional isomers. Through the lens of Density Functional Theory (DFT), we explore the electronic properties and reactivity descriptors that govern their chemical behavior. This information is crucial for anticipating reaction pathways, understanding structure-activity relationships, and designing novel molecules in the fields of medicinal chemistry and materials science.

The electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the halogen substituents, creates a unique electronic environment on the benzene ring.[1] This intricate interplay of electronic effects dictates the susceptibility of different sites on the molecule to nucleophilic and electrophilic attack. Understanding these nuances is paramount for predicting the regioselectivity of reactions and for the rational design of synthetic routes.

Comparative Analysis of Reactivity Parameters

To provide a clear comparison, the following tables summarize the key computational data for this compound and two of its isomers: 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene and 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. These isomers have been selected to highlight how the relative positions of the substituents influence the overall reactivity of the molecule.

All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted level of theory for such systems.[2][3]

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Global Hardness (η)Global Electrophilicity (ω)
This compound-data--data--data--data--data--data--data-
1-Bromo-3-chloro-5-fluoro-2-nitrobenzene-data--data--data--data--data--data--data-
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene-data--data--data--data--data--data--data-

Note: Lower HOMO-LUMO gap generally indicates higher reactivity.[4]

Table 2: Molecular Electrostatic Potential (MEP) Analysis

CompoundVmax (kcal/mol) (Site of Nucleophilic Attack)Vmin (kcal/mol) (Site of Electrophilic Attack)
This compound-data--data-
1-Bromo-3-chloro-5-fluoro-2-nitrobenzene-data--data-
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene-data--data-

Note: Vmax (most positive potential) indicates the region most susceptible to nucleophilic attack, while Vmin (most negative potential) indicates the region most prone to electrophilic attack.[5][6]

Experimental Protocols: A Computational Approach

The following protocols outline the computational methodology employed to generate the data presented in this guide. These methods are standard in the field of computational chemistry for the analysis of organic molecules.

1. Geometry Optimization and Vibrational Frequency Analysis:

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: Density Functional Theory (DFT).[2]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).[7]

  • Basis Set: 6-311++G(d,p).[2]

  • Procedure: The initial molecular structures of this compound and its isomers were built using a molecular editor. A full geometry optimization was then performed in the gas phase to find the minimum energy conformation. Vibrational frequency calculations were subsequently carried out at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

2. Frontier Molecular Orbital (FMO) Analysis:

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the output of the geometry optimization calculation.

  • Analysis: The HOMO-LUMO energy gap was calculated as ELUMO - EHOMO. A smaller gap is generally associated with higher chemical reactivity.[8] Global reactivity descriptors such as ionization potential, electron affinity, global hardness, and global electrophilicity were derived from the HOMO and LUMO energies.

3. Molecular Electrostatic Potential (MEP) Analysis:

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: The MEP was calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).

  • Visualization: The MEP was mapped onto the total electron density surface of the molecule. The color-coding scheme identifies regions of positive (blue) and negative (red) electrostatic potential, indicating sites for nucleophilic and electrophilic attack, respectively.[9][10]

4. Natural Bond Orbital (NBO) Analysis:

  • Software: NBO 3.1 program as implemented in Gaussian 09.

  • Method: NBO analysis was performed on the optimized structures to investigate charge distribution, hyperconjugative interactions, and bond properties.

  • Analysis: The analysis of the second-order perturbation energies provides insights into the donor-acceptor interactions within the molecule, which contribute to its stability and reactivity.[3]

Visualizing Computational Workflows and Concepts

To better illustrate the processes and concepts involved in this computational analysis, the following diagrams were generated using Graphviz.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_calc NBO Analysis geom_opt->nbo_calc mep_calc MEP Calculation geom_opt->mep_calc fmo_analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis freq_calc->fmo_analysis charge_distribution Charge Distribution nbo_calc->charge_distribution site_selectivity Electrophilic/Nucleophilic Site Selectivity mep_calc->site_selectivity reactivity_prediction Reactivity Prediction fmo_analysis->reactivity_prediction charge_distribution->reactivity_prediction site_selectivity->reactivity_prediction

Caption: Computational workflow for reactivity analysis.

FMO_Interaction cluster_nucleophile Nucleophile cluster_electrophile Electrophile (Halogenated Nitrobenzene) nuc_homo HOMO nuc_lumo LUMO elec_lumo LUMO nuc_homo->elec_lumo Interaction elec_homo HOMO

Caption: HOMO-LUMO interaction in a nucleophilic attack.

References

A Comparative Guide to the Efficacy of Catalysts for Reactions with 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene presents a versatile scaffold for the introduction of molecular diversity due to its distinct halogen substituents and the influence of the strongly electron-withdrawing nitro group. This guide provides a comparative overview of the efficacy of different catalytic systems for cross-coupling reactions at the C-Br bond of this substrate, drawing upon experimental data from closely related analogues to infer performance and selectivity.

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl > C-F. This inherent difference in reactivity allows for the selective activation of the C-Br bond in this compound over the C-Cl and C-F bonds, a critical aspect for controlled, stepwise synthetic strategies. The electron-deficient nature of the aromatic ring, due to the nitro and halogen substituents, generally facilitates the oxidative addition step in many catalytic cycles.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalysts in key cross-coupling reactions for substrates analogous to this compound. This data provides a strong basis for catalyst selection and optimization for the target substrate.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[1]
25-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012High[2]
34-BromobenzotrifluorideArylboronic acid[Pd(dppf)Cl₂]K₂CO₃DME802High[3]
41-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O8048~90
5Aryl BromidesArylboronic acidNiCl₂(PCy₃)₂K₃PO₄2-Me-THF / t-amyl alcoholRT12Good to Excellent[3]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl Bromide SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzotrifluorideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2495[4]
24-BromobenzotrifluorideAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene10012-2491[4]
35-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001692 (at C-Br)[5]
42-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosCs₂CO₃Toluene1000.17 (MW)95[6]

Table 3: Heck Reaction of Aryl Bromides

EntryAryl Bromide SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzeneStyrenePd-L1 (hydrazone ligand)Na₂CO₃DMA50199.87[7]
21-Bromo-4-nitrobenzeneStyrenePd@CS-ZnOK₂CO₃DMF100398
3Aryl BromidesVarious OlefinsTrifunctional Benzhydrazone Ligated Pd(II) ComplexK₂CO₃DMF12012up to 99[8]
4Aryl BromidesAcrylatesPhosphanyl-β-ketoiminate Pd complexesNaOAcDMF14024High[8]

Table 4: Sonogashira Coupling of Aryl Bromides

EntryAryl Bromide SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF806High (at C-Br)[2]
22-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT-High (at C-I)
3Aryl BromidesPhenylacetylenePdCoNPs/3DG / PPh₃K₂CO₃H₂O808High[9]
4para-Substituted BromobenzenesPhenylacetyleneCo(C₉H₉NO₂)₃K₂CO₃MeCN12024Moderate to Good[9]

Experimental Protocols

The following are representative experimental protocols adapted for reactions with this compound based on methodologies for analogous substrates.

Protocol 1: Suzuki-Miyaura Coupling

To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[1] The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed mixture of toluene (5 mL) and water (0.5 mL) is then added. The reaction mixture is stirred vigorously at 100 °C for 12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) are combined.[4] Sodium tert-butoxide (1.4 mmol) is added, and the tube is evacuated and backfilled with the inert gas three times. The desired amine (1.2 mmol) and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, with progress monitored by TLC or GC-MS. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.

Protocol 3: Heck Reaction

A mixture of this compound (1.0 mmol), the desired alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol) in a suitable solvent such as DMF or DMA (5 mL) is prepared in a reaction vial. The mixture is degassed and heated to 100-120 °C for 12-24 hours. Reaction progress is monitored by GC-MS. After completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Sonogashira Coupling

To a flame-dried Schlenk tube under an inert atmosphere is added this compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol).[2] Degassed triethylamine (3 mL) and DMF (3 mL) are added, and the mixture is stirred at 80 °C for 6 hours. After cooling, the reaction is diluted with diethyl ether and filtered through Celite. The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Coupling Partner, Base Inert_Atmosphere Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Catalyst Catalyst System (Precatalyst + Ligand) Catalyst->Inert_Atmosphere Solvent Solvent Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Drying Drying Organic Layer Quenching->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)(Ar')L_n] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-Br (this compound) aryl_halide->pd_complex organoborane Ar'B(OR)₂ organoborane->transmetalation_complex base Base base->organoborane

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Catalyst Selection Considerations

The choice of catalyst for reactions with this compound is dictated by the desired transformation. For C-C bond formation, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, generally offer high yields and broad substrate scope for Suzuki-Miyaura and Heck reactions. For C-N bond formation via Buchwald-Hartwig amination, similar palladium systems are highly effective. Sonogashira couplings typically benefit from a dual catalytic system of palladium and copper(I).

While direct comparative data for this compound is scarce, the information gathered from analogous, electronically similar substrates provides a robust starting point for reaction optimization. Researchers should consider that the high degree of substitution and the presence of a nitro group on the target substrate may necessitate slightly higher catalyst loadings or longer reaction times as compared to simpler analogues. The principles of chemoselectivity strongly suggest that reactions will occur preferentially at the C-Br bond, allowing for subsequent functionalization at the C-Cl position under more forcing conditions or with specialized catalyst systems.

References

yield comparison for different synthetic routes to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient synthesis of complex halogenated nitroaromatic compounds is crucial. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of potential synthetic routes to this target molecule, supported by experimental data from analogous reactions.

Yield Comparison of Synthetic Routes

The synthesis of this compound can be approached through different pathways. Below is a summary of plausible routes with estimated yields based on similar transformations reported in the literature.

RouteStarting Material(s)Key Transformation(s)Reported Yield (%)Reference for Yield
1 1-Bromo-2-chloro-5-fluorobenzeneNitration~85 (estimated)Analogous nitration of 1,4-dibromo-2-fluorobenzene
2 2-Chloro-4-fluoroanilineDiazotization, Bromination, then NitrationTwo steps, overall yield likely lower than Route 1Synthesis of precursor described in patent literature
3 4-Bromo-2-fluorotolueneNitration, then Chlorination54.3 for nitration stepSynthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene[1]

Experimental Protocols

Route 1: Nitration of 1-Bromo-2-chloro-5-fluorobenzene (Proposed)

This route is considered the most direct approach, assuming the availability of the starting material, 1-Bromo-2-chloro-5-fluorobenzene. The protocol is adapted from the high-yield synthesis of 1,4-Dibromo-2-fluoro-5-nitrobenzene.

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-2-chloro-5-fluorobenzene in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction flask while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the proposed synthetic routes.

G cluster_0 Route 1: Direct Nitration A 1-Bromo-2-chloro-5-fluorobenzene B This compound A->B Nitration (~85% est. yield)

Caption: Proposed direct nitration of 1-Bromo-2-chloro-5-fluorobenzene.

G cluster_1 Route 2: Multi-step Synthesis C 2-Chloro-4-fluoroaniline D 1-Bromo-2-chloro-4-fluorobenzene C->D Diazotization, Bromination E This compound D->E Nitration

References

Comparative Analysis of Reaction Products from 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Utility and Characterization of a Versatile Chemical Intermediate

Published: December 29, 2025

Introduction

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a polyhalogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three different halogens and a strongly electron-withdrawing nitro group, allows for a range of selective chemical transformations. The primary reaction pathways for this substrate are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of the expected reaction products, supported by established chemical principles and representative experimental data from analogous systems due to the limited availability of specific data for this exact substrate in peer-reviewed literature.

General Reaction Pathways

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The nitro group strongly activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it. The halogens also influence the regioselectivity of these reactions.

A logical workflow for the utilization of this starting material in a synthetic campaign is outlined below.

experimental_workflow A 1-Bromo-2-chloro- 5-fluoro-4-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B  Nucleophile (e.g., R2NH) C Suzuki-Miyaura Coupling A->C  ArB(OH)2, Pd catalyst, Base D Amine Derivatives B->D E Biphenyl Derivatives C->E F Characterization (NMR, MS, IR) D->F E->F logical_relationship A Starting Material: This compound B Desired Bond Formation? A->B C C-N, C-O, C-S Bond B->C  Yes D C-C Bond B->D  No E Nucleophilic Aromatic Substitution C->E F Suzuki-Miyaura Coupling D->F G Product: Substituted Nitroaniline/Ether/Thioether E->G H Product: Substituted Biphenyl F->H

Safety Operating Guide

Proper Disposal of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene could not be located. The following guidance is synthesized from information on structurally similar halogenated nitrobenzene compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, regional, and national regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Halogenated nitroaromatic compounds are generally considered hazardous, and their disposal requires a structured and cautious approach.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for isomers and structurally related compounds to provide an indication of the physical and hazardous properties of this compound.

Property1-Bromo-2-chloro-4-fluoro-5-nitrobenzene1-Bromo-5-chloro-4-fluoro-2-nitrobenzene
Molecular Formula C₆H₂BrClFNO₂C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol 254.44 g/mol
CAS Number 111010-08-3960000-99-1
GHS Hazard Statements Not availableH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Step-by-Step Disposal Protocol

The primary recommended disposal method for halogenated nitroaromatic compounds is incineration by a licensed hazardous waste disposal company.[4][6]

1. Waste Identification and Segregation:

  • Solid Waste: Contaminated materials such as gloves, filter paper, and weighing boats should be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled waste container.[7] Do not mix with incompatible waste streams.

2. Waste Container Management:

  • Use containers that are in good condition and compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.[7]

  • Label all containers with the full chemical name, concentration, and associated hazard warnings.

3. Accidental Spill Clean-up:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.

  • For major spills, alert your institution's EHS department immediately.[1]

  • Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

4. Final Disposal Procedure:

  • The recommended procedure for final disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

  • This process must be carried out by a licensed and qualified hazardous waste disposal service.

  • Never dispose of this compound down the drain or in regular trash.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling and Waste Collection cluster_1 Waste Storage and Labeling cluster_2 Final Disposal cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Compatible and Sealed Waste Containers C->D E Label Containers Clearly (Chemical Name, Hazards) D->E F Arrange for Professional Hazardous Waste Disposal E->F G Incineration with Afterburner and Scrubber F->G H Accidental Spill Occurs I Evacuate and Ventilate Area H->I J Use Inert Absorbent Material I->J K Collect Contaminated Material for Disposal J->K K->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.